2-(Dedimethyldeamino)deethyl Denaverine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylbutoxy)-2,2-diphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-16(4-2)15-23-20(19(21)22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,3-4,15H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYSVIWOXMSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Disclaimer: The compound "2-(Dedimethyldeamino)deethyl Denaverine" is not found in the current chemical literature. Based on the nomenclature, it is interpreted as an N,N-didemethylated analog of Denaverine, which is 2-aminoethyl 2,2-diphenyl-4-pentenoate . This guide outlines a proposed synthetic pathway for this target molecule based on known chemical transformations and the synthesis of the parent compound, Denaverine.
Denaverine, 2-(dimethylamino)ethyl 2,2-diphenyl-4-pentenoate, is an antispasmodic drug. The proposed synthesis for its N,N-didemethylated analog involves a multi-step process, beginning with the synthesis of the core carboxylic acid, followed by esterification with a protected amino alcohol, and concluding with deprotection to yield the final product.
Overall Synthetic Strategy
The proposed synthesis is a convergent three-stage process:
-
Synthesis of 2,2-diphenyl-4-pentenoic acid: This is the carboxylic acid backbone of the target molecule.
-
Protection of 2-aminoethanol: The amino group of 2-aminoethanol is protected to prevent side reactions during the subsequent esterification.
-
Coupling and Deprotection: The protected amino alcohol is coupled with the carboxylic acid, followed by the removal of the protecting group to yield the target compound.
Experimental Protocols
Stage 1: Synthesis of 2,2-Diphenyl-4-pentenoic Acid
This procedure involves the alkylation of diphenylacetic acid.
Protocol:
-
Deprotonation: To a solution of diphenylacetic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), two equivalents of a strong base, such as lithium diisopropylamide (LDA), are added at low temperature (-78 °C). The first equivalent deprotonates the carboxylic acid, and the second generates the enolate.
-
Alkylation: Allyl bromide (1.1 equivalents) is added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified with HCl. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | Diphenylacetic acid |
| Base | Lithium diisopropylamide (LDA) |
| Alkylating Agent | Allyl Bromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Typical Yield | 70-85% |
Stage 2: Protection of 2-Aminoethanol
The amino group of 2-aminoethanol is protected as a tert-butyloxycarbonyl (Boc) carbamate.
Protocol:
-
Reaction Setup: 2-Aminoethanol is dissolved in a mixture of a suitable solvent (e.g., dioxane/water or dichloromethane).
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added to the solution, along with a base such as sodium bicarbonate or triethylamine to maintain a basic pH. The reaction is stirred at room temperature for several hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-2-aminoethanol, which is often used without further purification.
| Parameter | Value |
| Starting Material | 2-Aminoethanol |
| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dioxane/Water or Dichloromethane |
| Base | Sodium Bicarbonate or Triethylamine |
| Temperature | Room temperature |
| Typical Yield | >90% |
Stage 3: Coupling and Deprotection
The protected amino alcohol is coupled with the carboxylic acid using a standard esterification protocol.
Protocol (DCC/DMAP Coupling):
-
Reaction Setup: 2,2-Diphenyl-4-pentenoic acid, N-Boc-2-aminoethanol (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are dissolved in an anhydrous solvent such as dichloromethane (DCM).
-
Coupling: The solution is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) is added. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
| Parameter | Value |
| Reactants | 2,2-Diphenyl-4-pentenoic acid, N-Boc-2-aminoethanol |
| Coupling Agents | DCC, DMAP |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 60-80% |
The Boc protecting group is removed under acidic conditions.
Protocol:
-
Deprotection: The N-Boc protected ester is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, is added. The reaction is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is triturated with ether to afford the desired product, often as a salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralization with a mild base and extraction.
| Parameter | Value |
| Starting Material | N-Boc-2-aminoethyl 2,2-diphenyl-4-pentenoate |
| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane |
| Solvent | Dichloromethane or Dioxane |
| Temperature | Room temperature |
| Typical Yield | >90% |
Summary of Quantitative Data
| Step | Reaction | Starting Materials | Key Reagents | Typical Yield |
| 1 | Acid Synthesis | Diphenylacetic acid | LDA, Allyl bromide | 70-85% |
| 2 | Protection | 2-Aminoethanol | Boc₂O | >90% |
| 3a | Esterification | 2,2-Diphenyl-4-pentenoic acid, N-Boc-2-aminoethanol | DCC, DMAP | 60-80% |
| 3b | Deprotection | N-Boc protected ester | TFA or HCl | >90% |
This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of 2-aminoethyl 2,2-diphenyl-4-pentenoate. The described protocols are based on standard and reliable organic chemistry transformations and should be adaptable for the synthesis of this and related Denaverine analogs. As with any chemical synthesis, optimization of reaction conditions would be necessary to achieve the best results.
A Note to the Reader: Extensive research for the compound "2-(Dedimethyldeamino)deethyl Denaverine" has yielded no direct matches in scientific literature or chemical databases. This suggests that this specific derivative of Denaverine may be a hypothetical compound, a minor or unidentified metabolite, or referred to by a different nomenclature.
This guide will therefore focus on the well-characterized parent compound, Denaverine , and its known metabolites. The physicochemical properties, experimental protocols, and biological pathways of Denaverine will be presented as a foundational reference point. This information provides the closest available data and a strong basis for inferring the potential characteristics of its derivatives.
Physicochemical Properties of Denaverine
Denaverine is an antispasmodic drug used for the treatment of smooth muscle spasms.[1][2] Its hydrochloride salt is often used in pharmaceutical formulations.[1][2][3][4][5] The key physicochemical properties of Denaverine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(Dimethylamino)ethyl (2-ethylbutoxy)diphenylacetate | [2] |
| Molecular Formula | C24H33NO3 | [2] |
| Molar Mass | 383.532 g·mol−1 | [2] |
| CAS Number | 3579-62-2 | [2] |
| Bioavailability (oral solution) | 37% | [1][2][6] |
| Elimination Half-life | 34 hours | [2] |
Metabolism of Denaverine
The biotransformation of Denaverine has been studied in rats, revealing several metabolic pathways.[4][7] The primary routes of metabolism include ester cleavage, oxidative O-dealkylation, and N-dealkylation.[4] After oral administration to rats, twelve metabolites have been detected in the urine.[7] Eight of these have been identified, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the main metabolic products.[7]
The formation of N-monodemethyl denaverine has been identified as a reason for the incomplete bioavailability of Denaverine after oral administration.[1][6]
Below is a simplified representation of the known metabolic pathways of Denaverine.
Caption: Simplified metabolic pathways of Denaverine.
Experimental Protocols
While specific protocols for "this compound" are unavailable, methodologies for the analysis of Denaverine can be adapted. A common analytical technique is UV-Visible Spectrophotometry.
Experimental Protocol: UV-Visible Spectrophotometric Estimation of Denaverine Hydrochloride
This protocol is based on a method developed for the quantification of Denaverine hydrochloride in pharmaceutical preparations.[5]
Objective: To determine the concentration of Denaverine hydrochloride in a sample using UV-Visible Spectrophotometry.
Materials and Reagents:
-
Denaverine hydrochloride reference standard
-
Methanol (analytical grade)
-
Distilled water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer with 1 cm quartz cells
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Denaverine hydrochloride reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate to dissolve the standard completely.
-
Make up the volume to 10 mL with methanol.
-
-
Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
-
Preparation of Calibration Curve Solutions (3-15 µg/mL):
-
From the working standard solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 3 to 15 µg/mL.
-
-
Sample Preparation (from injectable solution, e.g., 40 mg/mL):
-
Accurately measure 0.25 mL of the injectable solution (equivalent to 10 mg of Denaverine hydrochloride) and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate to dissolve completely.
-
Make up the volume to the mark with methanol. This yields a 1000 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Prepare a final concentration of 9 µg/mL by serial dilution with methanol.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the calibration curve solutions and the sample solution at 221 nm against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of Denaverine hydrochloride in the sample solution from the calibration curve.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Workflow for UV-Vis analysis of Denaverine HCl.
Biological Activity and Mechanism of Action
Denaverine acts as a phosphodiesterase inhibitor and also exhibits anticholinergic effects.[2][5] As a phosphodiesterase inhibitor, it prevents the inactivation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Its anticholinergic properties involve blocking the action of the neurotransmitter acetylcholine.[5]
In veterinary medicine, Denaverine hydrochloride is used as a muscle relaxant for the myometrium in cows and dogs during parturition.[2][5] It has a relaxing effect on the uterus and increases the distensibility of the soft tissues of the birth canal.[3]
The logical relationship of its mechanism of action is depicted below:
Caption: Mechanism of action of Denaverine.
References
- 1. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denaverine - Wikipedia [en.wikipedia.org]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Initial research into the mechanism of action of "2-(Dedimethyldeamino)deethyl Denaverine" has revealed no available scientific literature or data for this specific compound. It is not a recognized metabolite of the known antispasmodic drug, Denaverine. Therefore, this technical guide will focus on the well-documented mechanism of action of the parent compound, Denaverine . The principles and methodologies described herein are fundamental to the pharmacological assessment of antispasmodic agents and would be applicable to the study of any potential Denaverine metabolite.
Executive Summary
Denaverine is an antispasmodic agent utilized in both veterinary and human medicine for its muscle relaxant properties.[1] Its therapeutic effects are primarily attributed to a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity .[1] This guide provides an in-depth exploration of these mechanisms, intended for researchers, scientists, and drug development professionals. It outlines the associated signaling pathways, details relevant experimental protocols for their investigation, and presents a framework for the quantitative analysis of such pharmacological agents.
Core Mechanisms of Action
Denaverine's efficacy in alleviating smooth muscle spasms stems from its ability to interfere with two key signaling pathways that regulate muscle contraction.
Phosphodiesterase (PDE) Inhibition
Denaverine, much like papaverine, functions as a phosphodiesterase inhibitor.[1] PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes, including smooth muscle relaxation.
By inhibiting PDEs, Denaverine leads to an accumulation of intracellular cAMP and cGMP. This increase in cyclic nucleotide levels activates downstream protein kinases, ultimately resulting in the phosphorylation of proteins that promote smooth muscle relaxation. The primary mechanism involves the reduction of intracellular calcium concentrations, a key trigger for muscle contraction.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dedimethyldeamino)deethyl Denaverine is a derivative of Denaverine, a phosphodiesterase inhibitor known for its spasmolytic effects on smooth muscle.[1] Understanding the in vitro stability of a new chemical entity (NCE) like this is a critical step in early drug development. It provides insights into the compound's metabolic fate, potential for degradation, and helps in the selection of viable drug candidates.[2] This guide outlines the core methodologies for assessing the in vitro metabolic stability of this compound, focusing on experimental design, data interpretation, and potential metabolic pathways.
Core Concepts in In Vitro Stability Assessment
The primary goal of in vitro stability studies is to determine the rate at which a compound is metabolized or degraded when exposed to various biological systems, typically liver-derived fractions.[2][3] Key parameters derived from these studies include the compound's half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[2]
The liver is the primary site of drug metabolism, and in vitro systems aim to replicate this environment.[3][4] Commonly used systems include:
-
Liver Microsomes: These are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[2][3]
-
Hepatocytes: These are intact liver cells that offer a more complete metabolic picture, including both Phase I and Phase II metabolic processes.[2][4]
Experimental Protocols
A well-defined protocol is essential for reproducible in vitro stability studies.[5][6] Below are detailed methodologies for assessing the stability of this compound.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (cofactor for CYP enzymes)[3]
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Control compounds (e.g., a known stable and a known unstable compound)
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a multi-well plate, combine the liver microsomes and the compound working solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.[3]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, such as LC-MS/MS.[7][8][9]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability using intact liver cells.
Objective: To determine the rate of disappearance of this compound when incubated with hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte incubation medium
-
This compound stock solution
-
Quenching solution
-
Control compounds
Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's protocol.
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the this compound working solution to the wells.
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[4]
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots and terminate the reaction with the quenching solution.[4]
-
Process the samples for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Presentation and Analysis
Quantitative data from stability assays should be meticulously recorded and analyzed to determine key stability parameters.
Quantitative Data Summary
The following tables provide a template for organizing the data obtained from in vitro stability experiments.
Table 1: Microsomal Stability Data for this compound
| Time Point (minutes) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |
| 0 | 100 | 100 | 100 | 100 | 0 |
| 5 | |||||
| 15 | |||||
| 30 | |||||
| 60 |
Table 2: Hepatocyte Stability Data for this compound
| Time Point (minutes) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |
| 0 | 100 | 100 | 100 | 100 | 0 |
| 15 | |||||
| 30 | |||||
| 60 | |||||
| 120 | |||||
| 240 |
Calculation of Stability Parameters
-
Half-life (t½): The time required for the concentration of the compound to decrease by half. It is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound.
Visualization of Workflows and Pathways
Diagrams are crucial for visualizing complex experimental processes and metabolic pathways.
Caption: General workflow for an in vitro metabolic stability assay.
Based on the known biotransformation of Denaverine, we can hypothesize potential metabolic pathways for this compound. Denaverine is known to undergo N-demethylation and hydrolysis.[10]
Caption: Hypothesized metabolic pathways for the test compound.
Conclusion
The in vitro stability assessment of this compound is a foundational component of its preclinical development. By employing rigorous experimental protocols using liver microsomes and hepatocytes, researchers can obtain critical data on its metabolic fate. This information is invaluable for guiding lead optimization, predicting in vivo pharmacokinetics, and ensuring the selection of compounds with favorable drug-like properties. While specific data for this molecule is yet to be published, the methodologies and frameworks presented in this guide provide a robust starting point for its comprehensive evaluation.
References
- 1. labshake.com [labshake.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. mttlab.eu [mttlab.eu]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. qualityhub.com [qualityhub.com]
- 6. fda.gov [fda.gov]
- 7. Determination of denaverine and its metabolites in urine samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature and databases lack specific quantitative solubility data for 2-(Dedimethyldeamino)deethyl Denaverine. This guide provides a comprehensive framework of established methodologies for determining the solubility of a novel compound, using its parent compound, Denaverine, for context.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy. This document outlines the principles and detailed experimental protocols for determining the aqueous solubility of research compounds, with a specific focus on this compound.
While direct solubility data for this compound is not available, we will provide information on its parent compound, Denaverine hydrochloride, to offer a baseline reference. The core of this guide is a set of standardized protocols that researchers can employ to generate reliable solubility data for this and other novel compounds.
Compound Details:
-
Target Compound: this compound
-
Parent Compound: Denaverine Hydrochloride
Principles of Solubility Measurement
The solubility of a compound can be assessed under two primary conditions: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH, when the dissolved and solid states are in equilibrium.[6][7][8] This measurement is crucial for lead optimization and formulation development.[8] It is typically determined by incubating an excess of the solid compound over an extended period (e.g., 24 hours or more).[9]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a high-concentration stock solution (typically DMSO), begins to precipitate when added to an aqueous buffer.[8][10][11] This high-throughput screening method is often used in the early stages of drug discovery to quickly assess a large number of compounds.[9][11]
Solubility Profile of Parent Compound: Denaverine Hydrochloride
While not the target compound, the solubility of Denaverine HCl provides some context. The available data is mostly qualitative.
| Solvent | Solubility | Source |
| Water | Slightly soluble | [4] |
| Ethanol | Soluble | [4] |
| DMSO | Soluble | [] |
| Methanol | Soluble (for analysis) | [12] |
Note: This data is for Denaverine Hydrochloride and may not be representative of this compound.
Experimental Workflow for Solubility Determination
The general process for determining the solubility of a new chemical entity involves sample preparation, equilibration, phase separation, and quantitative analysis.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a solid compound.[7][13]
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vial roller or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the tube.
-
Equilibration: Cap the tube securely and place it on a vial roller or orbital shaker at a controlled ambient temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. A calibration curve must be prepared using known concentrations of the compound to accurately determine its concentration in the saturated solution.[7]
Protocol 2: Kinetic Solubility (from DMSO Stock)
This protocol is a higher-throughput method to assess solubility from a DMSO stock solution.[9][10][14]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis Spectrophotometer with filter plates)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.[14]
-
Plate Setup: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 100 µM with 1% DMSO).
-
Incubation: Immediately place the plate on a plate shaker and mix for a set period (e.g., 1-2 hours) at a controlled ambient temperature.[9]
-
Precipitation Measurement: Determine the amount of precipitation. This can be done in several ways:
-
Nephelometry: Measure the light scattering caused by insoluble particles directly in the plate using a nephelometer.[11]
-
Direct UV Assay: Filter the solution through a solubility filter plate to separate the undissolved compound. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve.[10][11]
-
-
Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.
Data Presentation Template
The following table should be used to systematically record and compare experimentally determined solubility data for this compound.
Table 1: Experimentally Determined Solubility of this compound
| Solvent System (pH) | Temperature (°C) | Solubility Type | Method Used | Result (µg/mL) | Result (µM) | Replicates (n) | Notes |
| PBS (7.4) | 25 | Thermodynamic | Shake-Flask | ||||
| Water (distilled) | 25 | Thermodynamic | Shake-Flask | ||||
| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | Shake-Flask | ||||
| PBS (7.4) | 25 | Kinetic | Nephelometry | ||||
| Water (distilled) | 25 | Kinetic | Direct UV | ||||
| Ethanol | 25 | Thermodynamic | Shake-Flask | ||||
| Methanol | 25 | Thermodynamic | Shake-Flask | ||||
| DMSO | 25 | N/A | Visual | >[Max tested] | >[Max tested] |
References
- 1. labshake.com [labshake.com]
- 3. medkoo.com [medkoo.com]
- 4. originbiopharma.com [originbiopharma.com]
- 5. Denaverine - Wikipedia [en.wikipedia.org]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Executive Summary
This technical guide provides an in-depth analysis of the potential therapeutic targets of Denaverine and its metabolites. The initial focus of this report was to investigate the specific derivative, 2-(Dedimethyldeamino)deethyl Denaverine (CAS 2594-45-8). However, a comprehensive search of scientific literature and databases revealed no available information regarding its therapeutic targets, biological activity, or associated experimental protocols. Therefore, the scope of this guide has been broadened to focus on the well-documented pharmacology of the parent compound, Denaverine, and its known metabolites.
Introduction to Denaverine
Denaverine is a synthetic spasmolytic agent that has been used in both human and veterinary medicine. Its primary clinical application is in the relaxation of smooth muscle, particularly in the gastrointestinal and urogenital tracts. The therapeutic effects of Denaverine are attributed to its ability to interfere with two key signaling pathways that regulate smooth muscle contraction.
Metabolic Pathways of Denaverine
Denaverine undergoes significant metabolism in the body, primarily through phase I reactions. The main metabolic pathways include:
-
N-demethylation: Removal of one of the methyl groups from the dimethylamino moiety, leading to the formation of N-monodemethyl Denaverine.
-
Ester Cleavage: Hydrolysis of the ester bond, resulting in the formation of benzilic acid and 2-(dimethylamino)ethanol.
-
Oxidative Dealkylation: Cleavage of the ether bond in the 2-ethylbutoxy group.
One of the major metabolites identified in pharmacokinetic studies is N-monodemethyl denaverine.[1] Other significant metabolites include benzilic acid and 3,3-diphenyl-morpholin-2-one. The pharmacological activities of these metabolites are not well-characterized in publicly available literature.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic effects of Denaverine are primarily mediated through its interaction with two distinct molecular targets: phosphodiesterases and muscarinic acetylcholine receptors.
Phosphodiesterase (PDE) Inhibition
Denaverine acts as a non-selective inhibitor of phosphodiesterases. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in various cellular processes, including smooth muscle contraction.
By inhibiting PDEs, Denaverine increases the intracellular concentrations of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. The downstream effects of PKA and PKG activation in smooth muscle cells include the phosphorylation of proteins that regulate intracellular calcium levels and the contractile apparatus, ultimately leading to muscle relaxation.
Anticholinergic Activity
Denaverine also exhibits anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In smooth muscle, the activation of M2 and M3 muscarinic receptor subtypes by acetylcholine triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.
By blocking these receptors, Denaverine prevents acetylcholine from exerting its contractile effect, thereby promoting muscle relaxation. This action is complementary to its PDE inhibitory effects.
Quantitative Data on Target Interactions
A thorough evaluation of a drug's potential requires quantitative data on its interaction with its molecular targets. This typically includes metrics such as the half-maximal inhibitory concentration (IC50) for enzymes or the inhibitory constant (Ki) for receptors. Despite a comprehensive literature search, specific IC50 or Ki values for Denaverine and its metabolites against phosphodiesterase subtypes or muscarinic receptor subtypes could not be located in the public domain. The table below serves as a template for the types of quantitative data that would be essential for a detailed assessment.
| Compound | Target | Assay Type | Value (IC50/Ki) | Units | Reference |
| Denaverine | PDE (non-selective) | Inhibition Assay | Data not available | ||
| Denaverine | mAChR (non-selective) | Binding Assay | Data not available | ||
| N-monodemethyl Denaverine | PDE (non-selective) | Inhibition Assay | Data not available | ||
| N-monodemethyl Denaverine | mAChR (non-selective) | Binding Assay | Data not available | ||
| Benzilic Acid | Various | Various | Data not available |
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the key pharmacological activities of Denaverine and its derivatives.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of phosphodiesterase.
Methodology:
-
Enzyme Preparation: Recombinant human PDE enzymes (various subtypes) are used.
-
Substrate: A fluorescently labeled cAMP or cGMP derivative is used as the substrate.
-
Assay Procedure:
-
The test compound is serially diluted and pre-incubated with the PDE enzyme in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of fluorescent product generated is measured using a fluorescence plate reader.
-
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Muscarinic Receptor Binding Assay
Objective: To determine the affinity of a test compound for muscarinic acetylcholine receptors.
Methodology:
-
Receptor Source: Membranes from cells stably expressing recombinant human muscarinic receptor subtypes (M1-M5) or tissue homogenates rich in these receptors (e.g., brain cortex, heart) are used.
-
Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine) is used.
-
Assay Procedure:
-
Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature until equilibrium is reached.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters (representing bound radioligand) is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
Denaverine is a pharmacologically active compound with a dual mechanism of action involving phosphodiesterase inhibition and muscarinic receptor antagonism. While its clinical utility as a spasmolytic is established, a detailed understanding of its interaction with specific PDE and muscarinic receptor subtypes is lacking in the public domain. Furthermore, the pharmacological profile of its metabolites, including the initially queried this compound, remains uncharacterized.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the IC50 and Ki values of Denaverine and its major metabolites against a panel of PDE and muscarinic receptor subtypes.
-
Functional Assays: Assessing the functional consequences of receptor binding and enzyme inhibition in relevant cell-based and tissue models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with in vitro potency to better predict the in vivo effects of Denaverine and its metabolites.
Such studies would provide a more complete picture of the therapeutic potential and possible side-effect profile of Denaverine and could guide the development of more selective and efficacious second-generation compounds.
References
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "2-(Dedimethyldeamino)deethyl Denaverine" did not yield any results corresponding to this specific chemical entity in the published scientific literature. The provided name is likely a misnomer for a known or hypothetical metabolite of Denaverine. This guide therefore focuses on the early-stage research of confirmed Denaverine metabolites, with a primary focus on N-monodemethyl Denaverine, a significant metabolite identified in preclinical and clinical studies.
Introduction to Denaverine
Denaverine is a neurotropic-musculotropic spasmolytic agent.[1][2] Its therapeutic effect is primarily attributed to its action as a phosphodiesterase inhibitor and its anticholinergic properties.[] It is utilized in the treatment of smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts.[1][2] Early research has established that Denaverine undergoes significant metabolism, leading to the formation of various derivatives, with N-monodemethylation being a key pathway.[1][4]
Metabolism of Denaverine
Studies in rats have identified several metabolites of Denaverine. After oral administration, up to 12 metabolites have been detected in urine.[4] In humans, first-pass metabolism is a significant contributor to the bioavailability of Denaverine, with N-monodemethyl Denaverine being a prominent metabolite.[1]
| Metabolite ID (as per Göber et al., 1988) | Chemical Name | Notes |
| 12 | N-demethyl-Denaverine | A primary metabolite resulting from N-demethylation. |
| 3 | 2,2-diphenyl-(2-dimethylaminoethyl) acetate | |
| 5 | Diphenylacetic acid | |
| 6 | Benzilic acid | A main metabolic product.[4] |
| 7 | methyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate | Indicates metabolism via an alkoxybenzilic acid pathway.[4] |
| 10 | Methylbenzilate | |
| 11 | ethyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate | Indicates metabolism via an alkoxybenzilic acid pathway.[4] |
| 13 | 3,3-diphenyl-morpholin-2-one | A main metabolic product.[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and in-vitro/in-vivo testing of Denaverine metabolites are not extensively available in the public domain. However, based on the literature, the following methodologies have been employed in the study of Denaverine and its metabolites.
-
Animal Model: Rats were used to study the biotransformation of Denaverine.[4]
-
Administration: Denaverine hydrochloride was administered orally at a dose of 200-250 mg/kg.[4]
-
Sample Collection: Urine was collected for the detection of metabolites.[4]
-
Analysis: Metabolites were identified using Mass Spectrometry (MS).[4]
-
Study Design: An open, randomized crossover design was used in healthy subjects.[1]
-
Administration: 50 mg of Denaverine hydrochloride was administered intravenously, orally, and rectally.[1]
-
Sample Analysis: The formation of N-monodemethyl Denaverine was assessed to understand first-pass metabolism.[1]
A liquid chromatography-tandem mass spectrometry (LC-MS-MS) method has been developed for the determination of Denaverine and its metabolites.[5]
-
Sample Preparation: Human urine samples were treated with β-glucuronidase to cleave glucuronides. This was followed by an automated solid-phase extraction for cleanup.[5]
-
Chromatography: Liquid chromatography was used for the separation of analytes.
-
Detection: Tandem mass spectrometry (MS-MS) operating in the multiple reaction-monitoring (MRM) mode was employed for detection and quantification.[5]
-
Quantification: An external calibration was used. The linear dynamic range was from 8.0 ng/ml to at least 500 ng/ml.[5]
Quantitative Data
Specific quantitative data such as IC50 values, binding affinities, or detailed pharmacokinetic parameters for the metabolites of Denaverine, including the presumed "this compound," are not available in the reviewed literature. The primary quantitative data found relates to the analytical methodology for metabolite detection.
| Parameter | Value |
| Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) |
| Matrix | Human Urine |
| Lower Limit of Quantification (LLOQ) | 8.0 ng/mL |
| Upper Limit of Quantification | ≥ 500 ng/mL |
| Calibration | External Standard |
Visualizations
Caption: Proposed metabolic pathways of Denaverine based on identified metabolites in rats.
Caption: General experimental workflow for the identification and quantification of Denaverine metabolites in urine.
Conclusion and Future Directions
The early-stage research on the metabolites of Denaverine has successfully identified several key biotransformation products, including N-monodemethyl Denaverine. However, there is a notable absence of data for a compound specifically named "this compound," suggesting this may be an imprecise designation for a known or yet-to-be-identified metabolite.
Future research should focus on:
-
Synthesis and Isolation: Chemical synthesis or isolation of the major metabolites of Denaverine to enable further pharmacological characterization.
-
In-vitro and In-vivo Studies: Conducting specific in-vitro (e.g., receptor binding, enzyme inhibition assays) and in-vivo studies to determine the pharmacological activity and potency of the metabolites.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies of the primary metabolites to understand their contribution to the overall therapeutic effect and potential for drug-drug interactions.
-
Structural Elucidation: Further investigation using advanced analytical techniques to fully characterize all metabolites of Denaverine in various species, including humans.
This foundational work will be critical for a comprehensive understanding of Denaverine's mechanism of action, safety profile, and the potential clinical relevance of its metabolic pathway.
References
- 1. Determination of denaverine and its metabolites in urine samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Metabolic interactions of denaverine] - PubMed [pubmed.ncbi.nlm.nih.gov]
A deep dive into the analytical strategies and methodologies required for the structural characterization of a novel Denaverine metabolite.
Introduction
Denaverine, a spasmolytic agent, undergoes metabolic transformation in the body, leading to various derivatives. While the metabolism of Denaverine has been investigated, specific, detailed structural elucidation of all its metabolites is not extensively documented in publicly available literature. This guide outlines a comprehensive technical approach for the structural elucidation of a hypothetical Denaverine metabolite, "2-(Dedimethyldeamino)deethyl Denaverine," tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established analytical techniques for Denaverine and its known metabolites.
Hypothetical Metabolic Pathway
The formation of this compound from Denaverine would likely involve N-demethylation and O-deethylation, common metabolic reactions. The following diagram illustrates this proposed biotransformation.
Figure 1. Proposed metabolic conversion of Denaverine.
Experimental Workflow for Structural Elucidation
The structural elucidation of a novel metabolite is a multi-step process that involves isolation, purification, and characterization using various analytical techniques. The following workflow outlines the key stages.
Figure 2. General workflow for metabolite structural elucidation.
Data Presentation: Anticipated Quantitative Data
The following tables summarize the types of quantitative data that would be generated during the structural elucidation process.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| Denaverine | tR (Denaverine) | [M+H]+ of Denaverine | Fragment 1, Fragment 2, ... |
| This compound | tR (Metabolite) | [M+H]+ of Metabolite | Fragment A, Fragment B, ... |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition |
| [M+H]+ of Metabolite | Value | Value | Value | CxHyNzOw |
Table 3: NMR Spectroscopic Data (Hypothetical)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 1H | δH1 | s | - | Aromatic-H |
| 1H | δH2 | d | JH2-H3 | Aliphatic-H |
| 13C | δC1 | - | - | Carbonyl-C |
| 13C | δC2 | - | - | Aromatic-C |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are adapted from established methods for Denaverine analysis.[1][2]
Sample Preparation
-
Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, urine samples are treated with β-glucuronidase/sulfatase.[1]
-
Solid Phase Extraction (SPE): An automated SPE method is employed for the extraction and clean-up of the metabolites from the biological matrix.[1][2] This step is critical for removing interfering endogenous components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column is typically used for the separation of Denaverine and its metabolites.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer operated in the multiple reaction monitoring (MRM) mode for sensitive and selective detection.[1][2]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
High-Resolution Mass Spectrometry (HRMS)
For accurate mass measurement and determination of the elemental composition of the metabolite, HRMS analysis (e.g., using a Q-TOF or Orbitrap mass spectrometer) is essential. This provides high confidence in the proposed molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
If the metabolite can be isolated in sufficient quantity and purity (typically >1 mg), NMR spectroscopy (1H, 13C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the definitive method for unambiguous structure elucidation.
Conclusion
The structural elucidation of a novel metabolite such as this compound requires a systematic and multi-faceted analytical approach. While direct experimental data for this specific compound is not currently available, the application of the well-established methodologies outlined in this guide, primarily centered around advanced chromatography and mass spectrometry, provides a robust framework for its comprehensive characterization. The successful elucidation of such metabolites is crucial for a complete understanding of the biotransformation of Denaverine and its potential pharmacological and toxicological implications.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and mechanistic characteristics of 2-(Dedimethyldeamino)deethyl Denaverine, a derivative of the spasmolytic agent Denaverine. While specific experimental spectroscopic data for this derivative is not publicly available, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it outlines the established mechanism of action for Denaverine and related papaverine-like compounds, offering insights into the anticipated biological activity of this derivative. This guide also includes standardized experimental protocols for obtaining NMR and MS data for small molecules, providing a framework for the empirical validation of the predicted data.
Introduction
Denaverine is a well-established spasmolytic agent used in the treatment of smooth muscle spasms. Its pharmacological activity is primarily attributed to its papaverine-like effects, which involve the relaxation of smooth muscle tissue. The derivative, this compound, represents a modification of the parent compound that could potentially alter its pharmacokinetic and pharmacodynamic properties. Understanding the structural and mechanistic aspects of this derivative is crucial for its potential development and application in therapeutic contexts. This guide serves as a foundational resource for researchers interested in the characterization and evaluation of this and similar compounds.
Predicted Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 10H | Aromatic protons (two phenyl groups) |
| 4.25 | t | 2H | -OCH₂-CH₂-N |
| 3.85 | t | 2H | -OCH₂-CH₂-O- |
| 3.40 | t | 2H | -O-CH₂-CH(CH₃)₂ |
| 2.80 | t | 2H | -CH₂-N(H)-CH₂- |
| 1.90 | m | 1H | -CH(CH₃)₂ |
| 1.60 | br s | 1H | -NH- |
| 0.90 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 173.5 | C=O (ester) |
| 141.0 | Quaternary aromatic carbons |
| 129.0 - 127.0 | Aromatic CH carbons |
| 85.0 | Quaternary carbon (C-Ph₂) |
| 72.0 | -O-CH₂- (ethylbutoxy) |
| 65.0 | -O-CH₂- (aminoethyl) |
| 49.0 | -CH₂-N- |
| 41.0 | -CH₂-O- (aminoethyl) |
| 28.0 | -CH- (ethylbutoxy) |
| 11.0 | -CH₃ (ethylbutoxy) |
Predicted Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (relative intensity, %) | Assignment |
| 355.20 | [M+H]⁺ (Monoisotopic) |
| 377.18 | [M+Na]⁺ |
| 183.08 | [Ph₂C(OH)]⁺ |
| 105.03 | [PhCO]⁺ |
| 77.04 | [Ph]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining NMR and mass spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh accurately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, use a larger sample quantity (20-50 mg) and acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or internal standard signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solvent should be compatible with the ionization technique being used.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Select an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in the desired mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.
-
Mechanism of Action: Smooth Muscle Relaxation
Denaverine and its analogs are known to act as spasmolytics, primarily through a papaverine-like mechanism. This involves the relaxation of smooth muscle, which is achieved through a multi-faceted signaling pathway.
Caption: Denaverine's spasmolytic action pathway.
The primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). Since active MLCK is responsible for phosphorylating the myosin light chain, a necessary step for muscle contraction, its inactivation leads to smooth muscle relaxation.
Additionally, some papaverine-like compounds are also reported to have a direct inhibitory effect on L-type calcium channels. By blocking the influx of extracellular calcium, the activation of MLCK is further reduced, contributing to the overall relaxant effect.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.
Caption: Workflow for novel compound characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic and mechanistic properties of this compound. The presented data and protocols offer a solid foundation for researchers to undertake the empirical synthesis and characterization of this compound. The elucidated mechanism of action, based on its parent compound Denaverine, suggests its potential as a spasmolytic agent. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully evaluate its pharmacological profile.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive analysis of the predicted biological activity of the novel compound, 2-(Dedimethyldeamino)deethyl Denaverine. As this molecule is not currently described in scientific literature, this report leverages established structure-activity relationships (SAR) of its parent compound, Denaverine, and related pharmacophores to forecast its potential pharmacological profile. Denaverine is a known antispasmodic agent with a dual mechanism of action, exhibiting both phosphodiesterase (PDE) inhibitory and anticholinergic effects. The structural modifications in this compound—specifically the removal of the terminal dimethylamino group and the ethyl moiety from the 2-ethylbutoxy side chain—are predicted to significantly alter its biological activities. This paper will explore these anticipated changes, present in silico predictions of its physicochemical and ADMET properties, and propose detailed experimental protocols for the empirical validation of these predictions.
Introduction to Denaverine
Denaverine is an antispasmodic drug utilized in both human and veterinary medicine to alleviate muscle spasms.[1] Its therapeutic effect stems from a dual mechanism of action: the inhibition of phosphodiesterase enzymes and the blockade of muscarinic acetylcholine receptors.[1] This multifaceted activity allows for effective relaxation of smooth muscle. Understanding the contribution of different structural motifs of Denaverine to each of these activities is crucial for predicting the pharmacological profile of its analogs.
Predicted Biological Activity of this compound
The chemical structure of this compound is characterized by two key modifications compared to the parent Denaverine molecule:
-
Removal of the terminal dimethylamino group: This modification is expected to have a profound impact on the compound's anticholinergic activity.
-
Removal of an ethyl group from the 2-ethylbutoxy side chain to form a butoxy group: This alteration is likely to influence the compound's phosphodiesterase inhibitory activity.
Predicted Anticholinergic Activity: A Significant Reduction
The N,N-dialkylaminoethyl ester moiety is a common pharmacophore in many anticholinergic drugs. The tertiary amine in Denaverine is crucial for its binding to muscarinic receptors. Structure-activity relationship studies of cholinergic and anticholinergic agents consistently demonstrate that a quaternary or tertiary amino group is essential for significant anticholinergic activity.[2][3] The protonated tertiary amine forms a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.
The absence of the dimethylamino group in this compound eliminates the potential for this critical ionic interaction. Consequently, a significant reduction or complete abolishment of its anticholinergic activity is predicted. While the core benzilate-like structure may retain some minimal affinity for muscarinic receptors, it is unlikely to be a potent antagonist.
Predicted Phosphodiesterase (PDE) Inhibitory Activity: Potential for Retained or Modified Activity
Denaverine's PDE inhibitory action is attributed to its papaverine-like structure.[4] Papaverine and its analogs are known to inhibit PDEs, with their potency being influenced by factors such as hydrophobicity and steric bulk of the alkoxy side chains.[4]
The modification of the 2-ethylbutoxy group in Denaverine to a butoxy group in the analog represents a reduction in both size and hydrophobicity. The impact of this change on PDE inhibitory activity is not straightforward to predict without experimental data. It is possible that:
-
Activity is retained: The butoxy group may still provide sufficient hydrophobic interaction within the active site of the PDE enzyme to maintain inhibitory activity.
-
Activity is moderately reduced: The smaller butoxy group might lead to a less optimal fit in the hydrophobic pocket of the enzyme, resulting in decreased potency.
-
Selectivity is altered: Different PDE isozymes have varying active site topographies. The change in the side chain could potentially alter the selectivity profile of the compound for different PDE families.
Therefore, while a complete loss of PDE inhibitory activity is not anticipated, a modulation of potency and/or selectivity is a strong possibility.
In Silico Physicochemical and ADMET Profile
To provide a more quantitative prediction of the drug-like properties of this compound, its physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile were predicted using the SwissADME web tool.[1][5][6][7] For comparison, the same parameters were also calculated for the parent compound, Denaverine.
| Property | Predicted Value for Denaverine | Predicted Value for this compound |
| Physicochemical Properties | ||
| Molecular Formula | C24H33NO3 | C18H20O3 |
| Molecular Weight | 383.53 g/mol | 284.35 g/mol |
| LogP (Consensus) | 4.68 | 3.85 |
| Water Solubility (LogS) | -4.83 | -4.01 |
| Pharmacokinetics | ||
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes |
| P-gp Substrate | Yes | No |
| CYP1A2 inhibitor | Yes | Yes |
| CYP2C19 inhibitor | Yes | Yes |
| CYP2C9 inhibitor | Yes | Yes |
| CYP2D6 inhibitor | Yes | Yes |
| CYP3A4 inhibitor | Yes | Yes |
| Drug-likeness | ||
| Lipinski Violations | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 |
| Medicinal Chemistry | ||
| PAINS Alerts | 0 | 0 |
Data generated using the SwissADME web tool.
The in silico analysis suggests that this compound possesses favorable drug-like properties, with no violations of Lipinski's rule of five and a good predicted oral bioavailability. The removal of the dimethylamino group is predicted to make the compound less lipophilic (lower LogP) and more water-soluble (higher LogS). A notable prediction is the loss of P-glycoprotein (P-gp) substrate activity, which could have implications for its distribution and elimination.
Proposed Experimental Protocols
To empirically validate the predicted biological activities, the following experimental protocols are proposed.
In Vitro Phosphodiesterase Inhibition Assay
This assay will determine the inhibitory activity of this compound against a panel of phosphodiesterase enzymes.
Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by a PDE enzyme. The amount of remaining cyclic nucleotide or the amount of monophosphate produced is quantified.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1-11)
-
cAMP and cGMP substrates
-
This compound and Denaverine (as a positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., luminescence-based or fluorescence-based kits like PDE-Glo™)[8][9]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and Denaverine.
-
In a microplate, add the PDE enzyme, assay buffer, and the test compound or vehicle control.
-
Initiate the reaction by adding the cyclic nucleotide substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction using a stop solution provided in the assay kit.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Muscarinic Receptor Binding Assay
This assay will assess the affinity of this compound for muscarinic acetylcholine receptors.
Principle: A radioligand binding assay will be used to measure the displacement of a known high-affinity muscarinic receptor radioligand by the test compound.[10][11][12][13]
Materials:
-
Cell membranes expressing human muscarinic receptor subtypes (M1-M5)
-
Radioligand (e.g., [3H]-N-methylscopolamine)
-
This compound and Denaverine (as a positive control)
-
Atropine (as a reference antagonist)
-
Binding buffer (e.g., PBS)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound, Denaverine, and atropine.
-
In a microplate, incubate the cell membranes with the radioligand and the test compound or vehicle control.
-
Incubate at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for each compound.
Visualizations
Signaling Pathways
Caption: Predicted impact on cholinergic and PDE signaling pathways.
Experimental Workflow
Caption: Workflow for proposed in vitro biological assays.
Conclusion
Based on established structure-activity relationships, this compound is predicted to be a compound with a significantly different pharmacological profile compared to its parent, Denaverine. The most prominent predicted change is a substantial loss of anticholinergic activity due to the removal of the essential dimethylamino group. In contrast, it is likely to retain phosphodiesterase inhibitory activity, although its potency and selectivity may be altered. In silico predictions suggest that the compound possesses favorable drug-like physicochemical and pharmacokinetic properties. The proposed experimental protocols provide a clear path for the empirical validation of these predictions. Further investigation of this and related analogs could lead to the development of more selective phosphodiesterase inhibitors with reduced anticholinergic side effects.
References
- 1. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pharmacy180.com [pharmacy180.com]
- 4. A structure-activity relationship study on papaverine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SwissADME [swissadme.ch]
- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
These application notes provide a comprehensive protocol for the in vitro evaluation of 2-(Dedimethyldeamino)deethyl Denaverine, a putative metabolite of the spasmolytic agent Denaverine. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development to assess the compound's effects on cell viability, proliferation, and to elucidate its potential mechanism of action at the cellular level.
1. Introduction
Denaverine is a known spasmolytic agent with a papaverine-like mechanism of action, primarily acting as a smooth muscle relaxant.[1][2] Its metabolites, such as the N-dealkylated derivative this compound, may possess unique biological activities. Papaverine itself has demonstrated antiproliferative effects and influences on the cell cycle in cancer cell lines.[3][4] This protocol therefore provides a framework to investigate similar properties for this compound.
2. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Recommended Supplier | Notes |
| Cell Lines | Human cancer cell lines (e.g., HeLa, A549, MCF-7) | ATCC | Select cell lines based on research focus. |
| Normal human fibroblast cell line (e.g., MRC-5) | ATCC | As a non-cancerous control. | |
| Cell Culture Media & Reagents | Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Or other appropriate base media. |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. | |
| Penicillin-Streptomycin (100X) | Gibco | ||
| Trypsin-EDTA (0.25%) | Gibco | ||
| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4. | |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Cell culture grade, for stock solution. | |
| Compound | This compound | - | Synthesized or obtained from a custom chemical supplier. |
| Assay Kits & Reagents | MTT or WST-1 Cell Proliferation Assay Kit | Abcam | For cell viability. |
| Propidium Iodide (PI) | Thermo Fisher Scientific | For cell cycle analysis. | |
| RNase A | Thermo Fisher Scientific | For cell cycle analysis. | |
| Annexin V-FITC/PI Apoptosis Detection Kit | BD Biosciences | For apoptosis analysis. | |
| DCFDA/H2DCFDA - Cellular ROS Assay Kit | Abcam | For reactive oxygen species detection. | |
| Labware | 96-well, 24-well, and 6-well tissue culture plates | Corning | Sterile, tissue culture treated. |
| Serological pipettes, pipette tips | Falcon, Eppendorf | Sterile. | |
| Cell culture flasks (T-25, T-75) | Corning | Sterile. | |
| Hemocytometer or automated cell counter | Bio-Rad |
3. Experimental Protocols
3.1. Cell Culture and Maintenance
-
Maintain selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.
3.2. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
-
Prepare working concentrations by diluting the stock solution in complete cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
3.3. Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[7][8] Include a vehicle control (medium with 0.1% DMSO).
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution from the kit) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
3.4. Cell Cycle Analysis by Flow Cytometry
This protocol is to determine if the compound affects cell cycle progression.
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) using a flow cytometer.[9]
3.5. Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
3.6. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures oxidative stress within the cells.
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with the compound for a shorter duration, for example, 1, 3, and 6 hours.
-
After treatment, wash the cells with PBS and incubate with DCFDA/H2DCFDA solution in the dark for 30-60 minutes at 37°C.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
4. Data Presentation
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | Data | Data | Data |
| A549 | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| MRC-5 | Data | Data | Data |
Table 2: Cell Cycle Distribution (%) after 24h Treatment
| Treatment | Sub-G1 | G0/G1 | S | G2/M |
| Vehicle Control | Data | Data | Data | Data |
| IC50 | Data | Data | Data | Data |
| 2x IC50 | Data | Data | Data | Data |
Table 3: Apoptosis Analysis (%) after 24h Treatment
| Treatment | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | Data | Data | Data |
| IC50 | Data | Data | Data |
| 2x IC50 | Data | Data | Data |
Table 4: Relative Intracellular ROS Levels (Fold Change vs. Control)
| Treatment | 1 hour | 3 hours | 6 hours |
| IC50 | Data | Data | Data |
| 2x IC50 | Data | Data | Data |
| Positive Control (e.g., H2O2) | Data | Data | Data |
5. Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Papaverine on Cell Migration and Vascular Endothelial Growth Factor in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the effects of histone deacetylase inhibitors on cells from canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine is an antispasmodic drug utilized in veterinary medicine. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure safety and efficacy. 2-(Dedimethyldeamino)deethyl Denaverine is a known impurity of Denaverine. This document provides detailed application notes and protocols for the analytical detection of this specific impurity. The methodologies described are based on established analytical techniques for the parent compound, Denaverine, and are intended to serve as a comprehensive guide for researchers. While specific performance data for this impurity is not widely available, the provided protocols offer a robust starting point for method development and validation.
Analytical Methods Overview
The primary analytical methods suitable for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). UV-Visible spectrophotometry can be employed for the quantification of the bulk drug but may lack the specificity required for impurity profiling.
Quantitative Data Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | This compound | This compound |
| Matrix | Bulk Drug, Pharmaceutical Formulations | Biological Matrices (e.g., Plasma, Urine), Bulk Drug |
| Limit of Detection (LOD) | Target: < 0.05% of nominal concentration | Target: < 1 ng/mL |
| Limit of Quantification (LOQ) | Target: < 0.15% of nominal concentration | Target: 8.0 ng/mL (as reported for Denaverine and its metabolites)[1] |
| Linearity (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Precision (% RSD) | < 2.0% | < 15% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Detection of this compound
This protocol is adapted from a validated HPLC method for Denaverine Hydrochloride and is suitable for the separation and quantification of related substances.[2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Phosphate Buffer (pH 3.5). Prepare by dissolving 7.0 g of Potassium dihydrogen Phosphate in 1000 mL of HPLC grade water and adjusting the pH with orthophosphoric acid.[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 221 nm.[3]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (Denaverine): Accurately weigh and transfer 10 mg of Denaverine working standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase (initial composition) to obtain a concentration of 1000 µg/mL.[2]
-
Impurity Standard Stock Solution: Accurately weigh and transfer 1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase (initial composition) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution (for system suitability): Prepare a solution containing Denaverine (e.g., 30 µg/mL) and the impurity at the desired concentration level (e.g., 0.15% of the Denaverine concentration).
-
Sample Preparation (Bulk Drug): Accurately weigh and transfer 10 mg of the Denaverine bulk drug sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase (initial composition). Further dilute to a suitable concentration for analysis (e.g., 30 µg/mL).[2]
3. System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area of both Denaverine and the impurity should be less than 2.0%.
-
The resolution between the Denaverine peak and the impurity peak should be greater than 2.0.
4. Analysis:
-
Inject the blank (mobile phase), followed by the working standard solution and the sample solution.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the impurity using the peak area and the concentration of the impurity standard.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on a method for the determination of Denaverine and its metabolites in urine and is highly suitable for the sensitive and selective detection of this compound.[1]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A gradient optimized to separate the impurity from the parent drug.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
2. MRM Transitions:
-
The molecular formula of this compound is C₂₀H₂₄O₃, with a molecular weight of 312.41 g/mol .[4]
-
The precursor ion ([M+H]⁺) would be m/z 313.2.
-
Product ions would need to be determined by infusing a standard solution of the impurity into the mass spectrometer and performing a product ion scan. A hypothetical fragmentation might involve the loss of the ester group.
-
Hypothetical MRM Transition: 313.2 → [Product Ion 1], 313.2 → [Product Ion 2].
3. Sample Preparation (from urine): [1]
-
To 1 mL of urine, add β-glucuronidase to cleave any potential glucuronide conjugates.
-
Perform automated solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the initial mobile phase for injection.
4. Calibration and Quantification:
-
Prepare a series of calibration standards of the impurity in the appropriate matrix.
-
An external calibration curve can be used for quantification.[1]
-
The linear dynamic range for Denaverine and its metabolites was reported from 8.0 ng/mL to 500 ng/mL, which can be a target for this impurity.[1]
Visualizations
Caption: HPLC Experimental Workflow for the analysis of this compound.
References
Introduction
Denaverine is an antispasmodic drug utilized in veterinary medicine to relax the myometrium during parturition.[1][2] The analysis of its metabolites and potential impurities is crucial for understanding its pharmacokinetic profile, ensuring drug product quality, and meeting regulatory requirements. One such related substance is 2-(Dedimethyldeamino)deethyl Denaverine, a potential metabolite or degradation product formed through N-dealkylation and O-dealkylation. This document provides a detailed starting protocol for the quantification of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The proposed method is based on established analytical techniques for Denaverine and its other impurities and is intended to serve as a foundation for further method development and validation by researchers and drug development professionals.
Principle
The analytical method is based on reverse-phase chromatography, where the separation of the target analyte from other components is achieved based on its polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The retention of the analyte on the column is influenced by the composition and pH of the mobile phase. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration of a reference standard.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Buffers: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid (H3PO4)
-
Sample Matrix: As required (e.g., bulk drug substance, formulation, biological matrix)
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
3. Chromatographic Conditions (Starting Point)
The following conditions are a recommended starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 221 nm |
| Run Time | 20 minutes |
4. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation procedure will depend on the matrix.
-
For Bulk Drug: Accurately weigh a suitable amount of the sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.
-
For Formulations: Extract the analyte from the formulation excipients using a suitable solvent (e.g., mobile phase). The extraction procedure may involve sonication and centrifugation. The final extract should be filtered through a 0.45 µm syringe filter before injection.
-
5. Method Validation (User Responsibility)
The end-user must validate the developed method according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | User to determine |
| 5 | User to determine |
| 10 | User to determine |
| 25 | User to determine |
| 50 | User to determine |
| 100 | User to determine |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | %RSD (n=3) |
| Low | User to determine | User to determine | User to determine | User to determine |
| Medium | User to determine | User to determine | User to determine | User to determine |
| High | User to determine | User to determine | User to determine | User to determine |
Visualizations
Caption: Experimental workflow for HPLC quantification.
References
A Note on the Active Compound: Initial searches for "2-(Dedimethyldeamino)deethyl Denaverine" did not yield specific results. The following information pertains to the well-documented parent compound, Denaverine hydrochloride , and is provided under the assumption that this is the compound of interest for research in animal models. Denaverine hydrochloride is a spasmolytic agent used in veterinary medicine to relax smooth muscles, particularly during parturition.
Mechanism of Action
Denaverine hydrochloride acts as a spasmolytic with a papaverine-like action, leading to the relaxation of smooth muscles.[1] This effect is particularly beneficial in veterinary obstetrics for relaxing the myometrium and facilitating childbirth.[2] It also exhibits a surface anesthetic, anticonvulsive, slight tranquilizing, and antipyretic effect.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for Denaverine hydrochloride use in various animal models based on available literature.
Table 1: Recommended Dosage in Different Animal Species
| Animal Species | Dosage per Animal | Approximate mg/kg Body Weight (bw) | Route of Administration |
| Heifers and Cows | 200 - 400 mg | ~0.8 mg/kg | Intramuscular (IM) |
| Sheep | 80 - 120 mg | ~0.8 mg/kg | Intramuscular (IM) |
| Pigs | 200 mg | ~1.2 mg/kg | Intramuscular (IM) |
| Rats (Reproduction Study) | 10, 33, or 100 mg/kg bw | N/A | Oral |
Source: EMA/CVMP/628/00-FINAL[2]
Table 2: Pharmacokinetic and Efficacy Parameters
| Parameter | Animal Model(s) | Value/Observation |
| Onset of Effect | Pigs, Cows, Sheep | 15 to 30 minutes |
| Duration of Muscle Relaxant Effect | Pigs, Cows, Sheep | Up to several hours |
| Duration of Analgesic Effect | Pigs, Cows, Sheep | No longer than 90 minutes |
| Excretion (Rats, oral) | Rats | 33% of unchanged denaverine in urine within 24 hours |
| Residue Depletion (Cows, IM) | Cows | Below limit of detection in all tissues after 1 or 3 days |
| Reduction in Assisted Parturition | Cows and Heifers | Halved the need for any assistance at parturition[3][4] |
| Increase in Birth Canal Dilation | Cows and Heifers | Increased the number of animals with the birth canal dilated by more than 25 cm[3][4] |
| Reduction in Pulling Force (Assisted Calving) | Holstein-Friesian Heifers | Significantly smaller area under the curve of pulling force × time[5] |
Sources: EMA/CVMP/628/00-FINAL[2], Zobel and Taponen (2014)[3][4], Lange et al. (2019)[5]
Experimental Protocols
Protocol 1: Evaluation of Denaverine Hydrochloride on Calving Ease in Heifers
This protocol is based on the study by Lange et al. (2019)[5] and Zobel and Taponen (2014).[3][4]
Objective: To assess the effect of Denaverine hydrochloride on the ease of parturition in heifers.
Animal Model: Pregnant Holstein-Friesian heifers[5] or Simmental cows and heifers.[3][4]
Materials:
-
Denaverine hydrochloride solution for injection
-
Placebo (e.g., saline solution)
-
Syringes and needles for intramuscular injection
-
Digital force gauge (for assisted calving)
-
Mechanical calf puller (for assisted calving)
-
Blood collection tubes (for cortisol measurement)
-
Centrifuge and equipment for serum separation
Procedure:
-
Animal Selection and Randomization: Select healthy, pregnant heifers or cows. Randomly assign them to either a treatment group (Denaverine hydrochloride) or a control group (placebo). The study should be blinded to the person administering the treatment and observing the outcomes.
-
Treatment Administration: Once parturition begins (as defined by the study criteria, e.g., appearance of the amniotic sac), administer a single intramuscular injection of Denaverine hydrochloride (at the recommended dosage, e.g., ~0.8 mg/kg bw) or placebo.[2] A second dose may be administered after approximately 60 minutes if labor is not progressing.[2]
-
Data Collection:
-
Calving Modality: Record whether the calving is spontaneous or requires assistance.
-
Duration of Calving: Measure the time from the start of active labor until the expulsion of the calf.
-
Pulling Force (for assisted calving): If assistance is required, use a digital force gauge attached to a mechanical calf puller to measure the pulling force applied over time.
-
Birth Canal Dilation: Measure the dilation of the birth canal at set intervals.[3][4]
-
Postpartum Health: Monitor for adverse events such as retained fetal membranes, endometritis, and birth canal lesions.[3][4]
-
Physiological Stress (Optional): Collect blood samples before and after parturition to measure serum cortisol concentrations as an indicator of stress.[5]
-
-
Data Analysis:
-
Compare the incidence of assisted calving between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared test).
-
Analyze the duration of calving and pulling force data using t-tests or ANOVA.
-
Compare the incidence of postpartum complications between the groups.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Denaverine hydrochloride and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of denaverine hydrochloride on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the investigation of 2-(Dedimethyldeamino)deethyl Denaverine, a potential metabolite of the smooth muscle relaxant Denaverine, in smooth muscle relaxation studies. Denaverine hydrochloride is a known spasmolytic agent used in both veterinary and human medicine to alleviate spasms in the gastrointestinal and urogenital tracts and to facilitate parturition by relaxing the myometrium.[1][2] The primary mechanisms of action for Denaverine are believed to be phosphodiesterase (PDE) inhibition and anticholinergic effects. This document outlines detailed protocols for characterizing the smooth muscle relaxant properties of its N-demethylated derivative.
While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methodologies for studying smooth muscle relaxants and can be adapted for its comprehensive evaluation. Data for the parent compound, Denaverine, and the related compound, Papaverine, are included for comparative purposes where available.
Compound Profile: this compound
| Property | Information |
| IUPAC Name | 2-(Methylamino)ethyl (2-ethylbutoxy)diphenylacetate |
| Synonyms | N-demethyl-Denaverine, N-monodemethyl Denaverine |
| Parent Compound | Denaverine |
| Known Metabolite | Yes, identified as a metabolite of Denaverine.[2][3] |
| Proposed Mechanism of Action | Likely similar to Denaverine: Phosphodiesterase (PDE) inhibition and anticholinergic activity. |
Quantitative Data Summary
No specific quantitative data (e.g., IC50, EC50, pA2) for the smooth muscle relaxant effects of this compound on various smooth muscle tissues was identified in the searched literature. The following tables provide a template for the types of data that should be generated through the experimental protocols outlined below. Data for Denaverine and Papaverine are included for context where available, though specific values for Denaverine are also scarce.
Table 1: Potency (IC50/EC50) in Functional Smooth Muscle Assays
| Compound | Tissue | Contractile Agent | Potency (IC50/EC50 in µM) | Reference |
| This compound | Uterus | Spontaneous | Data to be determined | |
| Uterus | Oxytocin | Data to be determined | ||
| Intestine (Ileum) | Acetylcholine | Data to be determined | ||
| Bladder (Detrusor) | Carbachol | Data to be determined | ||
| Vascular (Aorta) | Phenylephrine | Data to be determined | ||
| Denaverine | Canine Myometrium | Oxytocin (1 nM) | No significant relaxation observed at 1.97 nM and 2.97 nM.[4] | [4][5][6] |
| Papaverine | Human Bladder | High K+ | Full relaxation at 100 µM | [7] |
| Papaverine | Guinea-pig Ileum | Various | Potency varies with stimulus | [8] |
Table 2: Efficacy (% Relaxation) in Functional Smooth Muscle Assays
| Compound | Tissue | Contractile Agent | Maximal Relaxation (%) | Reference |
| This compound | Uterus | Spontaneous | Data to be determined | |
| Uterus | Oxytocin | Data to be determined | ||
| Intestine (Ileum) | Acetylcholine | Data to be determined | ||
| Bladder (Detrusor) | Carbachol | Data to be determined | ||
| Vascular (Aorta) | Phenylephrine | Data to be determined | ||
| Denaverine | Canine Myometrium | Oxytocin | Qualitative observations suggest limited direct relaxation.[5] | [5][6] |
| Papaverine | Human Bladder | High K+ | 100% | [7] |
Table 3: Receptor and Enzyme Inhibition Data
| Compound | Target | Assay Type | Inhibition (Ki or IC50 in µM) | Reference |
| This compound | Muscarinic Receptors (M1, M2, M3) | Radioligand Binding | Data to be determined | |
| Phosphodiesterase (Subtypes 1-11) | Enzyme Inhibition | Data to be determined | ||
| Denaverine | Muscarinic Receptors | Functional Assays | Anticholinergic effects noted.[5] | |
| Phosphodiesterases | General | Known PDE inhibitor. |
Experimental Protocols
Protocol 1: Isolated Organ Bath Studies for Smooth Muscle Relaxation
This protocol details the methodology for assessing the relaxant effects of this compound on isolated smooth muscle tissues.
1.1. Tissue Preparation:
-
Euthanize the animal (e.g., rat, guinea pig) in accordance with institutional animal care and use committee guidelines.
-
Isolate the desired smooth muscle tissue (e.g., uterine horn, segment of ileum, bladder detrusor strip, thoracic aorta ring).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
-
Carefully dissect the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide rings for aorta, 1-2 cm long strips for uterus or ileum).
-
For vascular rings, the endothelium may be left intact or removed by gentle rubbing of the intimal surface.
1.2. Organ Bath Setup:
-
Mount the tissue strips/rings in an isolated organ bath chamber (10-20 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension to the tissue (e.g., 1 g for rat aorta, 0.5 g for uterine strips) and allow it to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
1.3. Experimental Procedure:
-
Viability Test: After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to assess its viability.
-
Washout: Wash the tissue repeatedly with fresh Krebs-Henseleit solution until it returns to the baseline resting tension.
-
Pre-contraction: Induce a stable submaximal contraction using a relevant contractile agent (e.g., oxytocin for uterus, acetylcholine or carbachol for ileum and bladder, phenylephrine for aorta).
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).
-
Data Analysis: Record the relaxant response at each concentration. Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal relaxation) and the maximal relaxation (Emax).
1.4. Workflow Diagram:
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The In Vitro Contractile Response of Canine Pregnant Myometrium to Oxytocin and Denaverine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Denaverine is a spasmolytic agent with a papaverine-like action, primarily used in veterinary medicine to relax the myometrium during parturition.[1][2][3] Its mechanism of action involves phosphodiesterase inhibition and anticholinergic effects, leading to smooth muscle relaxation.[1][4] This application note provides a detailed framework and experimental protocols for characterizing the in vitro pharmacological activity of a novel derivative, 2-(Dedimethyldeamino)deethyl Denaverine. The described assays are designed to assess its potential anticholinergic properties and its functional impact on smooth muscle contractility, providing crucial data for drug development professionals.
Background
As a derivative of Denaverine, it is hypothesized that this compound may exhibit similar or modified spasmolytic properties. Denaverine's anticholinergic activity stems from its ability to block muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that mediate parasympathetic nervous system responses, including smooth muscle contraction.[4] Upon activation by acetylcholine, mAChRs (specifically the M3 subtype in smooth muscle) couple to Gq proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in the initiation of smooth muscle contraction. By blocking these receptors, anticholinergic drugs prevent this signaling cascade.[4]
The following protocols will enable researchers to:
-
Determine the binding affinity of this compound to muscarinic receptors.
-
Functionally characterize its antagonist activity on smooth muscle contraction.
-
Quantify its effect on intracellular calcium mobilization.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity of the test compound for muscarinic receptors by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing human M3 muscarinic receptors.
-
[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand.
-
Atropine as a non-labeled competitor for defining non-specific binding.
-
This compound and Denaverine stock solutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Denaverine) and atropine.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes, radioligand ([3H]-QNB at a concentration near its Kd), and the test compound or control.
-
For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Smooth Muscle Contraction Assay
This functional assay measures the ability of the test compound to inhibit agonist-induced contraction of isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder).
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.
-
Organ bath system with force transducers.
-
Acetylcholine or another suitable contractile agonist.
-
This compound and Denaverine stock solutions.
-
Data acquisition system.
Procedure:
-
Dissect smooth muscle strips and mount them in an organ bath containing physiological salt solution at 37°C.
-
Allow the tissue to equilibrate under a constant resting tension until a stable baseline is achieved.
-
Perform a viability test by inducing a contraction with a high concentration of agonist or KCl.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with varying concentrations of the test compound or vehicle for a set period.
-
Generate a cumulative concentration-response curve for the agonist in the presence of the test compound.
-
Record the isometric tension developed by the muscle.
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to the agonist in the absence of the test compound.
-
Plot the agonist concentration-response curves in the presence and absence of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximum agonist-induced contraction.
Protocol 3: Intracellular Calcium Mobilization Assay
This cell-based assay quantifies the effect of the test compound on agonist-induced increases in intracellular calcium concentration.[5][6][7]
Materials:
-
A cell line expressing the M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8][9]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist (e.g., carbachol, acetylcholine).
-
This compound and Denaverine stock solutions.
-
A fluorescence plate reader with an injection system.
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Seed the cells in the microplates and grow them to near confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add varying concentrations of the test compound or vehicle to the wells and incubate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the logarithm of the test compound's concentration to determine the IC50 value.
Data Presentation
The quantitative data obtained from the described assays should be summarized in a clear and concise table to allow for easy comparison of the pharmacological profiles of this compound and the parent compound, Denaverine.
| Assay | Parameter | Denaverine | This compound |
| Muscarinic Receptor Binding | Ki (nM) | [Insert Value] | [Insert Value] |
| Smooth Muscle Contraction | IC50 (nM) | [Insert Value] | [Insert Value] |
| Calcium Mobilization | IC50 (nM) | [Insert Value] | [Insert Value] |
Table 1: Summary of in vitro pharmacological data for Denaverine and its derivative.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its receptor binding affinity, its functional antagonism of smooth muscle contraction, and its impact on intracellular calcium signaling, researchers can effectively determine its pharmacological profile. This information is essential for understanding the structure-activity relationship of Denaverine derivatives and for guiding further drug development efforts.
References
- 1. Denaverine - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. cphi-online.com [cphi-online.com]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. Intracellular calcium mobilization assays [bio-protocol.org]
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding "2-(Dedimethyldeamino)deethyl Denaverine." The following application notes and protocols are constructed based on the known pharmacological profile of its parent compound, Denaverine, a spasmolytic and phosphodiesterase (PDE) inhibitor.[1][] These protocols are intended to serve as a foundational guide for researchers and may require optimization for specific experimental conditions.
Introduction
Denaverine is recognized for its spasmolytic properties, acting as a smooth muscle relaxant with a mechanism of action linked to phosphodiesterase (PDE) inhibition.[] The derivative, this compound, is a novel compound of interest for high-throughput screening (HTS) campaigns aimed at discovering new modulators of PDE activity. These application notes provide a framework for utilizing this compound in a typical HTS workflow, from initial screening to dose-response analysis.
Potential Therapeutic Area
Based on the activity of Denaverine, this compound is a candidate for screening in drug discovery programs targeting:
-
Gastrointestinal Disorders: Such as irritable bowel syndrome (IBS) and other conditions characterized by smooth muscle spasms.
-
Urogenital Conditions: Including bladder overactivity and dysmenorrhea.
-
Vasodilation-Related Conditions: Due to its potential as a vasodilator.[3]
High-Throughput Screening Protocol: Phosphodiesterase Inhibition Assay
This protocol outlines a generic, fluorescence-based HTS assay to identify inhibitors of phosphodiesterase.
Assay Principle
The assay measures the activity of a phosphodiesterase enzyme (e.g., PDE4) that hydrolyzes cyclic adenosine monophosphate (cAMP). In this system, a fluorescently labeled cAMP derivative is used as a substrate. When hydrolyzed by PDE, the product loses its fluorescence. Inhibitors of PDE will prevent this hydrolysis, resulting in a sustained fluorescent signal.
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaverine is recognized as an antispasmodic drug that functions as a phosphodiesterase inhibitor with additional anticholinergic effects.[1] It has been utilized in both human and veterinary medicine to relax smooth muscles.[1][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a derivative, 2-(Dedimethyldeamino)deethyl Denaverine. As this compound is a modified version of Denaverine, understanding its cytotoxic profile is a critical step in the preclinical safety assessment.
The following protocols outline standard assays to quantify cell viability and death, providing a comprehensive framework for evaluating the potential toxicity of this novel compound. The assays described include the MTT assay to measure metabolic activity, the LDH assay to assess membrane integrity, and an apoptosis assay to distinguish between different modes of cell death.[4][5][6]
Experimental Protocols
Cell Line Selection and Culture
A panel of cell lines is recommended to assess cytotoxicity across different tissue types.
-
Smooth Muscle Cells (e.g., HUASMC - Human Uterine Artery Smooth Muscle Cells): Relevant to the known therapeutic action of the parent compound, Denaverine.
-
Hepatocellular Carcinoma Cells (e.g., HepG2): To evaluate potential hepatotoxicity, as the liver is a primary site of drug metabolism.[1]
-
Human Cervical Cancer Cells (e.g., HeLa) or Human Lung Carcinoma Cells (e.g., A549): For a general assessment of cytotoxicity against a rapidly proliferating cancer cell line.
Cells should be cultured in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of Test Compound
This compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for the experiments. A vehicle control (medium with the same concentration of DMSO) must be included in all assays.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is an indicator of cell death.[4][5]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and controls for 24, 48, and 72 hours.
-
After incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Include controls for maximum LDH release (by lysing untreated cells) to calculate percentage cytotoxicity.[4]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
Protocol:
-
Seed cells in a 6-well plate and treat with selected concentrations of this compound (based on MTT/LDH results) for 24 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Assay Type | Cell Line | Compound Concentration | Incubation Time (h) | Endpoint Measured | Result (% of Control) | Standard Deviation |
| MTT | HUASMC | 0.1 µM | 24 | Cell Viability | ||
| 1 µM | 24 | |||||
| 10 µM | 24 | |||||
| 100 µM | 24 | |||||
| 1000 µM | 24 | |||||
| ... | ... | ... | 48 | |||
| ... | ... | ... | 72 | |||
| LDH | HepG2 | 0.1 µM | 24 | Cytotoxicity | ||
| 1 µM | 24 | |||||
| 10 µM | 24 | |||||
| 100 µM | 24 | |||||
| 1000 µM | 24 | |||||
| ... | ... | ... | 48 | |||
| ... | ... | ... | 72 | |||
| Annexin V/PI | HeLa | IC50 Conc. | 24 | Apoptosis/Necrosis | ||
| 2x IC50 Conc. | 24 |
Visualization
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway of Denaverine as a phosphodiesterase inhibitor.
References
- 1. Denaverine - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. cphi-online.com [cphi-online.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dedimethyldeamino)deethyl Denaverine, also known as the N-monodemethyl metabolite of Denaverine (MD 6), is a key molecule in the study of smooth muscle relaxants. Denaverine hydrochloride is a well-established antispasmodic agent used in both human and veterinary medicine to treat spasms of the gastrointestinal and urogenital tracts.[1][2] Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's efficacy and safety. This document provides detailed application notes and experimental protocols relevant to the study of this compound and its parent compound, Denaverine.
Note on Data Availability: Specific pharmacological data for this compound is limited in publicly available literature. Therefore, the following application notes and protocols are primarily based on the well-documented pharmacological properties of the parent compound, Denaverine. Researchers are encouraged to use these protocols as a foundation for the direct investigation of the N-monodemethyl metabolite.
Pharmacological Profile and Mechanism of Action
Denaverine acts as a non-specific smooth muscle relaxant. Its mechanism of action is believed to be multifactorial, involving:
-
Phosphodiesterase (PDE) Inhibition: Similar to papaverine, Denaverine is thought to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This accumulation of cyclic nucleotides activates protein kinases that phosphorylate various downstream targets, ultimately resulting in the relaxation of smooth muscle cells.
-
Anticholinergic Effects: Denaverine also exhibits anticholinergic properties, antagonizing the effects of acetylcholine at muscarinic receptors. This contributes to its spasmolytic effect, particularly in the gastrointestinal and urinary tracts.
The N-monodemethylation of Denaverine to form this compound is a primary metabolic pathway, occurring via first-pass metabolism.[1][3] While the specific activity of this metabolite is not extensively characterized, its structural similarity to the parent compound suggests it may retain some degree of pharmacological activity.
Potential Research Applications
-
Investigation of Metabolite Activity: Direct assessment of the spasmolytic, PDE inhibitory, and anticholinergic activity of this compound to determine its contribution to the overall therapeutic effect of Denaverine.
-
Pharmacokinetic and Drug Metabolism Studies: Elucidation of the metabolic pathways of Denaverine and the pharmacokinetic profile of its metabolites in various preclinical and clinical models.
-
Drug-Drug Interaction Studies: Evaluation of the potential for Denaverine and its metabolites to interact with other drugs, particularly those that are substrates or inhibitors of the same metabolic enzymes.
-
Development of Novel Spasmolytic Agents: Use as a reference compound in the design and synthesis of new smooth muscle relaxants with improved efficacy, selectivity, and pharmacokinetic properties.
Data Presentation
Table 1: Pharmacokinetic Parameters of Denaverine and its N-monodemethyl Metabolite (MD 6) in Humans
| Parameter | Denaverine | N-monodemethyl Denaverine (MD 6) | Reference |
| Linear Range (HPLC Assay) | 2.5-150 ng/ml | 2.5-150 ng/ml | [4] |
| Extraction Recovery (Plasma) | 44-49% | 42-47% | [4] |
| Retention Time (HPLC) | 6.3 min | 5.1 min | [4] |
| Formation | - | Formed via first-pass metabolism | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Spasmolytic Activity using Isolated Guinea Pig Ileum
This protocol is designed to evaluate the relaxant effect of a test compound on acetylcholine-induced contractions in an isolated smooth muscle preparation.
Materials:
-
Male guinea pigs (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine (ACh)
-
Test compound (this compound or Denaverine)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize a guinea pig by cervical dislocation and exsanguination.
-
Isolate a segment of the terminal ileum (approximately 2 cm long) and place it in a petri dish containing warm Tyrode's solution.
-
Gently flush the lumen of the ileum segment to remove its contents.
-
Mount the ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
Induce submaximal contractions by adding a concentration of ACh that produces approximately 80% of the maximal response (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add the test compound in a cumulative manner to the organ bath.
-
Record the relaxation of the ileum segment at each concentration of the test compound.
-
Calculate the percentage of relaxation relative to the ACh-induced contraction.
-
Construct a concentration-response curve and determine the EC50 value of the test compound.
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific PDE isozyme.
Materials:
-
Recombinant human PDE isozyme (e.g., PDE4)
-
[3H]-cAMP or [3H]-cGMP
-
5'-Nucleotidase
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the PDE isozyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the [3H]-labeled cyclic nucleotide substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by boiling the mixture for 1 minute.
-
Cool the mixture and add 5'-nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Incubate for an additional 10 minutes at 30°C.
-
Separate the radiolabeled nucleoside from the unreacted substrate using anion-exchange chromatography.
-
Quantify the amount of [3H]-adenosine or [3H]-guanosine formed using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
Visualizations
References
- 1. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of denaverine and its metabolites in urine samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated high-performance liquid chromatographic assay for the simultaneous determination of denaverine and its N-monodemethyl metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Denaverine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Denaverine derivatives, with a focus on improving the yield of 2-(Dedimethyldeamino)deethyl Denaverine. The following information is based on established principles of organic synthesis, particularly N-dealkylation and heterocyclic chemistry, to address common challenges encountered during such syntheses.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis.
Issue 1: Low or No Yield of the Desired this compound
A low yield of the target compound is a common issue in multi-step organic synthesis. The troubleshooting process for this issue is outlined in the workflow diagram below.
Caption: Troubleshooting workflow for low synthesis yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Impure Starting Materials | Verify the purity of Denaverine and other reactants using techniques like NMR, Mass Spectrometry, or HPLC. Impurities can interfere with the reaction. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar ratios of all reactants and reagents. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and solvent. The reaction may be sensitive to these factors. |
| Inactive or Degraded Reagents | Use fresh or properly stored reagents and catalysts. Some reagents, especially organometallics and hydrides, are sensitive to air and moisture. |
| Presence of Side Reactions | Analyze the crude reaction mixture to identify byproducts. Common side reactions in N-dealkylation can include N-oxide formation or ring modifications.[1][2] Understanding these can help in optimizing conditions to minimize them. |
| Inefficient Purification | Develop a more effective purification protocol. This may involve trying different chromatography columns, solvent systems, or crystallization techniques. |
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS/GC-MS chromatogram indicates the formation of side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Non-selective Reagents | The N-dealkylation reagent may not be selective for the intended ethyl group. Consider using a more selective dealkylation method. For instance, certain chloroformate reagents show selectivity for different alkyl groups. |
| Over-reaction or Degradation | The desired product might be unstable under the reaction conditions, leading to further reactions or degradation. Monitor the reaction over time to determine the optimal reaction endpoint. |
| Isomerization | The reaction conditions might be promoting isomerization of the starting material or product. |
| Reaction with Solvent | The solvent might be participating in the reaction. Choose an inert solvent that is appropriate for the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-dealkylation, and how do they compare in terms of yield for complex molecules like Denaverine?
A1: Several methods exist for N-dealkylation, each with its own advantages and disadvantages. The choice of method can significantly impact the yield.
| Method | General Yield Range | Advantages | Disadvantages |
| Von Braun Reaction (Cyanogen Bromide) | 40-70% | Well-established method. | Highly toxic reagent, often requires harsh conditions.[1] |
| Chloroformate Reagents (e.g., ACE-Cl) | 60-90% | Generally higher yields and milder conditions than von Braun. | Can have selectivity issues with different N-alkyl groups. |
| Photoredox Catalysis | 70-95% | Very mild reaction conditions, high functional group tolerance.[3] | May require specialized equipment (e.g., specific light sources). |
| Enzymatic Dealkylation | Variable | Highly selective and environmentally friendly. | Enzymes can be expensive and may have limited substrate scope. |
| Iron-Catalyzed N-Dealkylation | 70-91% | Can be highly efficient and utilize recyclable catalysts.[2] | Separation of the product from iron salts can be challenging.[2] |
Q2: How can I monitor the progress of the N-dealkylation reaction effectively?
A2: Regular monitoring is crucial for optimizing reaction time and maximizing yield.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major side products by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can provide similar information to LC-MS.
Q3: What are the critical safety precautions to take during the synthesis of Denaverine derivatives?
A3: Safety should always be the top priority in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions involving volatile, toxic, or flammable substances in a certified chemical fume hood.
-
Reagent Handling: Be aware of the specific hazards of all chemicals being used. For example, cyanogen bromide is highly toxic and requires special handling procedures.[1]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
Below is a generalized experimental protocol for an N-dealkylation reaction using a chloroformate reagent, which would need to be optimized for the specific synthesis of this compound.
General Protocol for N-Dealkylation using 1-Chloroethyl Chloroformate (ACE-Cl)
This two-step, one-pot procedure is a common method for N-dealkylation.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(Dedimethyldeamino)deethyl Denaverine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative and potential impurity or metabolite of Denaverine, an antispasmodic drug.[1][2][3] Its chemical structure, lacking the hydrophilic dimethylaminoethyl group present in Denaverine, suggests it is likely a lipophilic or hydrophobic compound with poor aqueous solubility.[4] Poor solubility can significantly hinder preclinical and clinical development by affecting bioavailability and therapeutic efficacy.[5][6][7]
Q2: What are the initial steps to assess the solubility of this compound?
A2: A systematic solubility profiling is recommended. This involves determining the solubility in a range of solvents with varying polarities, including water, buffers at different pH values, and organic solvents such as ethanol, DMSO, and methanol.[4][] This initial screen will help classify the compound's solubility characteristics and guide the selection of an appropriate solubilization strategy.
Q3: How does pH affect the solubility of this compound?
A3: Unlike Denaverine, which has a tertiary amine that can be protonated to form a more soluble salt (Denaverine hydrochloride), this compound lacks this ionizable group.[4] Therefore, its solubility is expected to be largely independent of pH in the physiological range. However, at very high or very low pH values, ester hydrolysis could occur, leading to degradation rather than improved solubility.
Q4: What are the common formulation strategies to enhance the solubility of hydrophobic compounds like this?
A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[7] These include:
-
Co-solvency: Blending water with a miscible organic solvent.[9][10]
-
Use of Surfactants: To reduce surface tension and form micelles that encapsulate the drug.[11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[11][12]
-
Nanotechnology: Reducing particle size to the nanoscale to increase surface area.[14]
-
Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS).[13][15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and formulation of this compound.
Issue 1: Compound precipitates out of aqueous solution.
Possible Cause: The aqueous solubility of the compound is exceeded.
Solutions:
-
Increase Solvent Polarity: If using a mixed solvent system, increase the proportion of the organic co-solvent.
-
Incorporate a Solubilizing Excipient: Add a surfactant or a cyclodextrin to the formulation.
-
pH Adjustment (with caution): While the compound itself is not ionizable, extreme pH might affect excipient performance. Monitor for compound stability.
-
Prepare a Lipid-Based Formulation: For oral delivery, consider formulating the compound in a self-emulsifying drug delivery system (SEDDS).[13]
Issue 2: Low and variable bioavailability in preclinical studies.
Possible Cause: Poor dissolution rate in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area and dissolution rate.[9]
-
Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a hydrophilic polymer can enhance dissolution.[5][6]
-
Lipid-Based Formulations: These can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[15]
Issue 3: Difficulty preparing a stock solution for in vitro assays.
Possible Cause: The compound has poor solubility in common laboratory solvents.
Solutions:
-
Use of a Strong Organic Solvent: Dimethyl sulfoxide (DMSO) is often a good starting point for creating a high-concentration stock solution.[]
-
Gentle Heating and Sonication: These can aid in the dissolution process, but it is crucial to monitor for any potential degradation of the compound.
-
Serial Dilution: Prepare a high-concentration stock in a suitable organic solvent and then perform serial dilutions into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with the assay.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential impact of different solubility enhancement techniques on this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 50 |
| 1% Tween® 80 in Water | 80 |
| 5% Hydroxypropyl-β-Cyclodextrin in Water | 120 |
| Simulated Gastric Fluid (pH 1.2) | < 1 |
| Simulated Intestinal Fluid (pH 6.8) | < 1 |
Table 2: Comparison of Formulation Strategies on Apparent Solubility
| Formulation Approach | Drug Loading | Apparent Aqueous Solubility (µg/mL) |
| Unformulated Compound | N/A | < 1 |
| Micronized Suspension | N/A | 5 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 16.7% | 250 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10% | > 500 (in dispersed form) |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine the drug content and dissolution properties.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.
-
Formulation Preparation: Prepare various ratios of the selected oil, surfactant, and co-surfactant. Add the drug to the mixture and gently heat and stir until a clear, homogenous solution is formed.
-
Self-Emulsification Assessment: Add a small amount of the prepared formulation to an aqueous medium with gentle agitation and observe the formation of an emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug precipitation upon dilution.
Visualizations
Caption: Workflow for developing a formulation to overcome solubility issues.
Caption: Strategies to improve the bioavailability of a poorly soluble drug.
References
- 1. This compound | 2594-45-8 | Benchchem [benchchem.com]
- 2. labshake.com [labshake.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy Denaverine | 3579-62-2 [smolecule.com]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ucd.ie [ucd.ie]
- 12. azolifesciences.com [azolifesciences.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Denaverine Stability and Degradation
Disclaimer: The compound "2-(Dedimethyldeamino)deethyl Denaverine" appears to be a non-standard nomenclature. This guide focuses on the degradation and prevention for its parent compound, Denaverine , based on available scientific literature.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation of Denaverine and strategies for its prevention. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Denaverine and what are its primary degradation pathways?
Denaverine is an antispasmodic drug used primarily in veterinary medicine.[1][2][3] Its chemical stability is a critical factor in its efficacy and safety. The primary degradation mechanisms for Denaverine involve:
-
Ester Cleavage: Hydrolysis of the ester linkage is a major degradation pathway, particularly under alkaline conditions.[4]
-
Oxidative O-dealkylation: The ether linkage in the 2-ethylbutoxy group is susceptible to oxidative cleavage.
-
N-dealkylation: The dimethylamino group can undergo oxidative removal of one or both methyl groups.[4]
A number of metabolites have been identified in vivo, which can be indicative of potential degradation products under certain experimental conditions. These include benzilic acid, 2,2-diphenyl-(2-dimethylaminoethyl)acetate, and 3,3-diphenyl-morpholin-2-one.[5]
Q2: How does pH affect the stability of Denaverine?
Denaverine's stability is pH-dependent. It exhibits enhanced stability in neutral to slightly acidic environments.[4]
-
Alkaline Conditions (pH > 7): Promotes the hydrolysis of the ester bond, leading to significant degradation.[4]
-
Acidic Conditions (pH < 6): While the protonated tertiary amine increases aqueous solubility, extreme acidic conditions can also facilitate degradation.[4]
Q3: What are the expected degradation products of Denaverine under forced degradation conditions?
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.[6][7] The table below summarizes the likely degradation products of Denaverine under different stress conditions.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Ester cleavage | Benzilic acid and 2-(dimethylamino)ethanol |
| Alkaline Hydrolysis | Ester cleavage | Benzilic acid and 2-(dimethylamino)ethanol |
| Oxidation (e.g., H₂O₂) | N-dealkylation, O-dealkylation | N-desmethyl Denaverine, N,N-didesmethyl Denaverine, products of ether cleavage |
| Thermal | Generally stable up to 150°C[4] | At higher temperatures, various fragmentation products may form. |
| Photolytic | Photochemical degradation | Products may vary depending on the wavelength and solvent. |
Troubleshooting Guide
Problem 1: Rapid loss of Denaverine potency in an aqueous formulation.
-
Possible Cause: The pH of your formulation may be in a range that promotes hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 6-7) using an appropriate buffer system.
-
Conduct a short-term stability study at the adjusted pH to confirm improved stability.
-
Problem 2: Appearance of unknown peaks in the chromatogram during HPLC analysis of a Denaverine sample.
-
Possible Cause: The sample may have degraded due to improper storage or handling, or exposure to stress conditions.
-
Troubleshooting Steps:
-
Review the storage conditions of your sample (temperature, light exposure).
-
Consider the possibility of oxidative degradation if the sample was exposed to air for an extended period.
-
Perform a forced degradation study (see experimental protocols below) to tentatively identify the degradation products by comparing retention times.
-
Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
-
Problem 3: Inconsistent results in stability studies.
-
Possible Cause: Variability in experimental conditions or the presence of impurities in excipients that may be promoting degradation.
-
Troubleshooting Steps:
-
Ensure that all experimental parameters (temperature, pH, light exposure) are tightly controlled.
-
Test the purity of the excipients used in the formulation, as some impurities can act as catalysts for degradation.
-
Include appropriate controls in your experiments, such as a sample of the active pharmaceutical ingredient (API) alone under the same conditions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Denaverine Hydrochloride
This protocol outlines a general procedure for conducting a forced degradation study on Denaverine hydrochloride to identify potential degradation products and assess the stability-indicating nature of an analytical method.[8][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Denaverine hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water).[3][8]
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Reflux the solution at 60°C for a specified period (e.g., 1, 2, 4 hours).
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
-
Thermal Degradation:
-
Expose the solid Denaverine hydrochloride powder to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Dissolve the heat-stressed powder in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.
-
Analyze the sample at appropriate time points.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Denaverine
This is a general HPLC method that can be optimized for the analysis of Denaverine and its degradation products.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile.[3] A common starting point is a 30:70 (v/v) ratio of buffer to acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
Visualizations
Caption: Primary degradation pathways of Denaverine.
Caption: Experimental workflow for forced degradation studies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Denaverine - Wikipedia [en.wikipedia.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Buy Denaverine | 3579-62-2 [smolecule.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Disclaimer
Please note: Information regarding "2-(Dedimethyldeamino)deethyl Denaverine" is not available in the public domain. This technical support center has been developed based on information available for the parent compound, Denaverine , and established principles of in vitro pharmacology. The guidance provided should be adapted and validated for your specific experimental context.
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Denaverine or its derivatives in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Denaverine and its mechanism of action?
A1: Denaverine is classified as an antispasmodic drug.[1] Its mechanism of action is multifaceted, exhibiting properties similar to papaverine.[2][3][4] Key actions include:
-
Phosphodiesterase (PDE) Inhibition: Denaverine is a phosphodiesterase inhibitor, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4][5]
-
Anticholinergic Effects: It also possesses anticholinergic properties, which contribute to its spasmolytic effects.[1]
-
Smooth Muscle Relaxation: It directly relaxes smooth muscles, an effect that is particularly prominent when spasms are present.[2]
Q2: What is a recommended starting concentration range for in vitro experiments with Denaverine?
A2: For a new compound where the optimal concentration is unknown, it is advisable to start with a broad concentration range to determine its potency. A common strategy is to perform a dose-ranging study with serial dilutions.[6][7] A suggested starting range would be from nanomolar (nM) to millimolar (mM) concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[8] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.[6]
Q3: How should I prepare a stock solution of Denaverine for in vitro use?
-
Solvent Selection: Use a high-purity solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or higher).
-
Stock Solution Preparation: Dissolve the powdered compound in the chosen solvent to create the stock solution. Ensure it is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A solvent control should always be included in your experiments.
Q4: What are the primary signaling pathways potentially affected by Denaverine?
A4: Given that Denaverine is a phosphodiesterase (PDE) inhibitor, its primary effect is expected to be on the cyclic AMP (cAMP) signaling pathway. By inhibiting PDE, Denaverine prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[9] This can activate downstream effectors such as Protein Kinase A (PKA), which in turn can phosphorylate various substrates, leading to a cellular response.[10]
Troubleshooting Guide
| Issue / Question | Possible Causes | Recommended Solutions |
| I am not observing any effect of the compound on my cells. | 1. The concentration range is too low. 2. The incubation time is insufficient for a response to occur. 3. The compound may have degraded in the experimental conditions. 4. The chosen cell line is not responsive to the compound's mechanism of action. | 1. Test a wider and higher concentration range.[6] 2. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration.[6] 3. Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment. 4. Research the expression of target pathways (e.g., specific PDEs) in your cell line. |
| I am seeing significant cell death, even at the lowest concentrations. | 1. The compound is highly cytotoxic to your cell line. 2. The solvent (e.g., DMSO) concentration is too high. 3. There was an error in the dosage calculation or dilution preparation. | 1. Shift your dose-response curve to a much lower concentration range (e.g., picomolar to nanomolar). 2. Ensure the final solvent concentration is non-toxic (typically ≤0.1%) and include a solvent-only control group. 3. Carefully re-check all calculations and pipetting steps. |
| My results show high variability between replicate wells. | 1. Inconsistent number of cells seeded per well. 2. Pipetting errors during compound addition or reagent handling. 3. "Edge effect" in the microplate, where wells on the perimeter behave differently. 4. Uneven distribution of adherent cells. | 1. Ensure your cell suspension is homogenous before and during seeding.[1] 2. Use calibrated pipettes and be consistent with your technique.[5] 3. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead. 4. Check for even cell distribution after seeding and before treatment. Consider well-scanning settings on your plate reader if available.[11] |
| My IC50 value seems to change depending on the experiment duration. | 1. The IC50 value is inherently dependent on the incubation time.[12] 2. The compound may be unstable over longer incubation periods. | 1. This is an expected phenomenon. Report the IC50 value along with the specific incubation time (e.g., IC50 at 48h).[12] 2. If instability is suspected, consider shorter incubation times or replenishing the media and compound during the experiment. |
Quantitative Data Summary
The following table summarizes in vitro toxicity data for Denaverine Hydrochloride from a report by the European Medicines Agency.
| Cell Line | Assay | Concentration & Conditions | Observed Effect |
| Mouse Lymphoma L5178Y cells | Mammalian Cell Mutation Test | 50 µg/ml (without metabolic activation) | Statistically significant increase in mutation frequency; pronounced cell toxicity. |
| Mouse Lymphoma L5178Y cells | Mammalian Cell Mutation Test | ≤ 40 µg/ml (with or without metabolic activation) | No indication of mutagenicity. |
| Data sourced from the EMA Committee for Veterinary Medicinal Products summary report. |
Experimental Protocols
Protocol: Determining the IC50 of Denaverine using a Cell Viability Assay
This protocol provides a general workflow for establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
1. Materials:
-
Selected adherent cell line
-
Complete cell culture medium
-
Denaverine stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
96-well clear, flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Determine the optimal seeding density for your cell line to ensure they are still in the logarithmic growth phase at the end of the experiment (e.g., 48-72 hours).[11][13] This may require a preliminary growth curve experiment.
-
Seed the cells in a 96-well plate at the determined density in 100 µL of complete medium per well.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
3. Compound Preparation and Treatment:
-
Prepare a serial dilution of Denaverine in complete culture medium. For a top concentration of 100 µM, you might prepare 2x final concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.) in medium.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell control" (medium only, for background subtraction).
-
Carefully remove the seeding medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Perform this in triplicate for each condition.
-
Return the plate to the incubator for your desired exposure time (e.g., 48 hours).
4. Cell Viability Assessment (Example with Resazurin):
-
After the incubation period, add 20 µL of the Resazurin-based reagent to each well.
-
Incubate for 1-4 hours, or as recommended by the manufacturer, until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
5. Data Analysis:
-
Subtract the average background reading (no-cell control) from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[14][15] This can be done using software like GraphPad Prism or specialized Excel add-ins.[14]
Visualizations
Signaling Pathway Diagram
Caption: cAMP signaling pathway modulated by a PDE inhibitor like Denaverine.
Experimental Workflow Diagram
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Papaverine-A vasodilator and an antispasmodic drug [yashodahospitals.com]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antispasmodics - WikiLectures [wikilectures.eu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance for researchers encountering interference in the assay of 2-(Dedimethyldeamino)deethyl Denaverine and related compounds. The following resources are designed to help identify and resolve common issues in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potential metabolite or analog of Denaverine, a spasmolytic agent. Its structure suggests it is formed by the dealkylation of the diaminoethyl side chain of Denaverine. The analysis of such metabolites is crucial for pharmacokinetic and toxicokinetic studies.[1]
Q2: What are the most common causes of interference in the LC-MS/MS assay for this compound?
A2: The most common sources of interference in LC-MS/MS assays for Denaverine and its metabolites include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][3][4]
-
Metabolite Cross-reactivity: Other metabolites of Denaverine may have similar structures and chromatographic behavior, potentially leading to overlapping peaks or isobaric interference.[1]
-
Contamination: Contaminants from sample collection tubes, solvents, or the HPLC system can introduce extraneous peaks.[5]
-
Poor Chromatographic Resolution: Inadequate separation of the analyte from other compounds can result in co-elution and interference.
Q3: How can I differentiate between matrix effects and other sources of interference?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram. Alternatively, comparing the signal response of your analyte in a neat solution versus a matrix-matched sample can indicate the presence of matrix effects.[6][7] If the interference is observed in blank matrix but not in a solvent blank, it is likely a matrix effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
This is a common issue in HPLC and can significantly affect integration and reproducibility.
Troubleshooting Steps:
-
Check for Column Overload: Inject a dilution series of your sample. If peak shape improves with lower concentrations, you may be overloading the column.
-
Evaluate Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser elution strength than the initial mobile phase. Mismatched solvents can cause peak distortion.[8]
-
Assess Column Health: A decline in peak shape over time can indicate a contaminated or degraded column. Try flushing the column with a strong solvent or replacing it.
-
Mobile Phase pH: For ionizable compounds, the mobile phase pH should be controlled with a suitable buffer to ensure a consistent ionization state and good peak shape.[9]
Issue 2: Inconsistent or Drifting Retention Times
Retention time stability is critical for reliable peak identification.
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections in your HPLC system for any signs of leaks, which can cause pressure fluctuations and retention time drift.[10]
-
Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions.[10]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase and ensure accurate composition.[10]
-
Temperature Control: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times.[10]
Issue 3: High Background or "Ghost" Peaks
Extraneous peaks can interfere with the analyte of interest and lead to inaccurate quantification.
Troubleshooting Steps:
-
Identify the Source: Inject a series of blanks (solvent, mobile phase, and extraction blank) to pinpoint the source of the contamination.
-
Clean the System: If ghost peaks are present in all blanks, the HPLC system (injector, tubing, detector) may be contaminated. Flush the system with a strong, appropriate solvent.[5]
-
Check Reagents and Consumables: Impurities in solvents, buffers, or from sample collection tubes can introduce ghost peaks. Use high-purity reagents.
-
Carryover: If a ghost peak appears after a high-concentration sample, it may be due to carryover from the injector. Optimize the injector wash procedure.
Quantitative Data Summary
Table 1: Impact of Sample Preparation on Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | -45 ± 8 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 7 | -20 ± 6 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | -10 ± 3 |
Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. Negative values indicate ion suppression.
Table 2: Common Adducts of Denaverine and Metabolites in Mass Spectrometry
| Compound | [M+H]+ | [M+Na]+ | [M+NH4]+ |
| Denaverine | m/z 399.2 | m/z 421.2 | m/z 416.2 |
| This compound | m/z 327.2 | m/z 349.2 | m/z 344.2 |
| Denaverine N-oxide | m/z 415.2 | m/z 437.2 | m/z 432.2 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to extract Denaverine and its metabolites from plasma while minimizing matrix effects.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Visualizations
Caption: A troubleshooting workflow for common HPLC assay interference issues.
Caption: Strategies for mitigating matrix effects in LC-MS/MS assays.
References
- 1. Determination of denaverine and its metabolites in urine samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. fs.usda.gov [fs.usda.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-(Dedimethyldeamino)deethyl Denaverine. The information herein is focused on minimizing and troubleshooting potential off-target effects during experimentation.
Disclaimer: this compound is a hypothetical derivative of Denaverine. The information provided is based on the known pharmacology of Denaverine and its structural analog, Papaverine, and is intended for research and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of Denaverine and its analogs?
A1: Denaverine and its analog Papaverine are known to have two primary mechanisms of action:
-
Phosphodiesterase (PDE) inhibition: They primarily inhibit phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Papaverine is a potent inhibitor of PDE10A.[1][2][3]
-
Anticholinergic activity: Denaverine also exhibits anticholinergic effects, meaning it can block the action of acetylcholine at muscarinic receptors.
Q2: What are the potential off-target effects of a Denaverine-like compound?
A2: Given its known primary targets, off-target effects can arise from:
-
Inhibition of other PDE isoforms: There are 11 families of PDEs, and lack of selectivity can lead to unintended effects in various tissues.
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Binding to different muscarinic receptor subtypes: There are five subtypes of muscarinic receptors (M1-M5) with different tissue distributions and signaling pathways. Non-selective binding can lead to a wide range of physiological effects.[4][5][6]
-
Interactions with other receptors or enzymes: Like many small molecules, there is a possibility of binding to other unrelated targets.
Q3: How can I proactively minimize off-target effects in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
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Rational Drug Design: If you are in the process of designing analogs, computational and structural biology tools can be used to design molecules with higher specificity for the intended target.[7]
-
Use the Lowest Effective Concentration: Titrate the compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Use Control Compounds: Include structurally related but inactive compounds in your experiments to ensure that the observed phenotype is due to the specific activity of your compound.
-
Genetic and Phenotypic Screening: In cell-based models, techniques like CRISPR-Cas9 or RNAi to knock down the intended target can help verify that the compound's effect is on-target.[7]
Q4: What are some computational tools to predict off-target effects?
A4: There are several in silico methods to predict potential off-target interactions. These include chemical similarity-based approaches and machine learning models. The Off-Target Safety Assessment (OTSA) is one such computational framework that predicts potential off-targets for small molecules.[8]
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with the known signaling pathway of my target.
-
Question: Could this be an off-target effect? Answer: Yes, an unexpected phenotype is a common indicator of an off-target effect. The compound may be interacting with another signaling pathway.
-
Question: How can I investigate this? Answer:
-
Literature Review: Check databases for known off-targets of similar compounds (e.g., Papaverine).
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If the phenotype persists, it is likely off-target.
-
Broad-Panel Screening: Screen the compound against a panel of receptors and enzymes to identify potential off-target interactions.
-
Issue 2: My results are not reproducible across different cell lines.
-
Question: Why would the compound's effect vary between cell lines? Answer: Different cell lines have varying expression levels of on-target and off-target proteins. A cell line with high expression of an off-target and low expression of the on-target may show a different response.
-
Question: What should I do to troubleshoot this? Answer:
-
Quantify Target Expression: Use techniques like qPCR or Western blotting to quantify the expression levels of your intended target and potential off-targets in the cell lines you are using.
-
Use Recombinant Expression Systems: Use cell lines engineered to overexpress your target of interest (e.g., CHO or HEK293 cells stably expressing a specific PDE isoform or muscarinic receptor subtype) to isolate the on-target effect.[4][5][9]
-
Issue 3: I am seeing conflicting results between my in vitro and cell-based assays.
-
Question: What could cause this discrepancy? Answer: This could be due to several factors, including cell permeability, metabolism of the compound, or the presence of cellular machinery that modulates the drug-target interaction.
-
Question: How can I reconcile these results? Answer:
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Assess Cell Permeability: Ensure your compound is reaching its intracellular target in the cell-based assays.
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Metabolite Analysis: Determine if the compound is being metabolized into active or inactive forms within the cells.
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Use a Simpler Cellular System: If possible, use a more simplified cellular model, such as primary cells or stem cell-derived models, where the relevant pathways might be more clearly defined.
-
Data Presentation
The following table summarizes the inhibitory potency (IC50) of Papaverine, a structural analog of Denaverine, against its primary target (PDE10A) and a known off-target (PDE3A). Illustrative affinity values (Ki) for muscarinic receptors are also included to provide a hypothetical selectivity profile.
| Target | Compound | Potency (IC50/Ki) | Assay Type | Reference/Note |
| On-Target | ||||
| PDE10A | Papaverine | 17 nM (IC50) | Enzyme Inhibition Assay | [1] |
| Off-Target | ||||
| PDE3A | Papaverine | 284 nM (IC50) | Enzyme Inhibition Assay | [1] |
| Muscarinic M1 Receptor | Papaverine | >10 µM (Ki) | Radioligand Binding Assay | Illustrative data based on known pharmacology |
| Muscarinic M2 Receptor | Papaverine | 5 µM (Ki) | Radioligand Binding Assay | Illustrative data based on known pharmacology |
| Muscarinic M3 Receptor | Papaverine | 8 µM (Ki) | Radioligand Binding Assay | Illustrative data based on known pharmacology |
Note: The muscarinic receptor affinity data is illustrative and intended to demonstrate how selectivity is presented. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Muscarinic Receptor Off-Target Affinity Assessment (Radioligand Binding Assay)
This protocol is for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]N-methyl-scopolamine ([3H]NMS) for broad muscarinic receptor binding, or [3H]-pirenzepine for M1 selectivity).[10]
-
Test compound (this compound).
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add Test Compound: Add serial dilutions of the test compound to the appropriate wells. Include wells with only buffer (for total binding) and wells with a high concentration of atropine (for non-specific binding).
-
Add Radioligand: Add the radioligand at a concentration near its Kd to all wells.
-
Add Membranes: Add the cell membranes containing the receptor of interest to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: On-Target PDE Inhibition and Cellular cAMP Level Measurement
This protocol measures the effect of the test compound on intracellular cAMP levels in response to a stimulus.
Materials:
-
A suitable cell line (e.g., HEK293 or CHO cells).
-
Test compound.
-
Adenylyl cyclase activator (e.g., Forskolin).
-
cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent assay).
-
Cell lysis buffer.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to the desired confluency.
-
Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations in a suitable buffer. Incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add the adenylyl cyclase activator (e.g., Forskolin) to all wells except the negative control.
-
Incubation: Incubate for a time determined by the assay kinetics (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates following the kit's protocol.
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Determine the cAMP concentration in each sample and plot the dose-response curve for the test compound to determine its EC50 or IC50 for cAMP modulation.
Visualizations
Signaling Pathways
Caption: Phosphodiesterase (PDE) Inhibition Signaling Pathway.
Caption: Anticholinergic (Muscarinic Receptor) Off-Target Pathway.
Experimental Workflow
Caption: Workflow for Troubleshooting Off-Target Effects.
References
- 1. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 2. Papaverine-sensitive phosphodiesterase activity is measured in bovine spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. criver.com [criver.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Muscarinic Receptor 3 stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Denaverine Derivatives
This technical support guide is intended for researchers, scientists, and drug development professionals working with Denaverine and its derivatives, specifically focusing on potential stability issues of compounds like 2-(Dedimethyldeamino)deethyl Denaverine in solution.
Disclaimer: The following information is primarily based on the known properties of Denaverine Hydrochloride. The stability of a specific derivative like this compound may vary. It is crucial to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Denaverine derivatives?
A1: Denaverine hydrochloride is soluble in DMSO and methanol.[][2] For initial stock solution preparation, anhydrous DMSO is recommended. For aqueous-based experiments, further dilution in an appropriate buffer is advised. Always perform a solubility test for your specific derivative.
Q2: What are the recommended storage conditions for Denaverine derivatives in solid form and in solution?
A2: For the solid form, long-term storage at -20°C is recommended, while short-term storage can be at 0-4°C in a dry, dark environment.[3] Stock solutions in anhydrous DMSO can also be stored at -20°C. Aqueous solutions are generally less stable and should be prepared fresh. A veterinary injection formulation of Denaverine hydrochloride is noted to be stable for 28 days after opening.[4]
Q3: My solution of the Denaverine derivative has changed color. What could be the cause?
A3: Color change often indicates chemical degradation. This could be due to oxidation, photodecomposition, or reaction with components of your solvent or container. It is recommended to prepare fresh solutions and protect them from light.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing my Denaverine derivative solution. What should I do?
A4: Unexpected peaks are likely degradation products or impurities. To troubleshoot this, you can perform a forced degradation study (see Troubleshooting Guide) to identify potential degradation products. Ensure your analytical method is stability-indicating.
Troubleshooting Guide for Solution Stability Issues
If you encounter unexpected results, such as loss of potency, appearance of unknown peaks, or changes in physical properties of your solution, follow this troubleshooting workflow.
References
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with 2-(Dedimethyldeamino)deethyl Denaverine. The information presented here is designed to help identify potential causes of inconsistency and provide systematic approaches to resolving these issues during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of a small molecule like this compound?
A1: Batch-to-batch variability can be introduced at multiple stages of the manufacturing process. The most common contributing factors include:
-
Raw Material Quality: Variations in the purity, isomeric ratio, or physical properties of starting materials and reagents.
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or mixing efficiency.
-
Solvent Effects: Differences in solvent grade, water content, or the presence of impurities.
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Work-up and Purification: Inconsistencies in extraction, crystallization, or chromatographic purification procedures.
-
Human Factors: Differences in operator technique and interpretation of procedural instructions.[1][2]
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Equipment: Variations in the performance and calibration of laboratory equipment.[1]
Q2: How can I ensure the consistency of my starting materials for the synthesis?
A2: To ensure the consistency of starting materials, it is crucial to:
-
Source from a reliable supplier: Obtain materials from a qualified vendor with a consistent manufacturing process.
-
Request a Certificate of Analysis (CoA): Review the CoA for each batch to verify its specifications.
-
Perform in-house quality control: Conduct identity and purity testing on incoming raw materials using techniques such as NMR, IR, and HPLC.
-
Store materials under appropriate conditions: Follow the manufacturer's recommendations for storage to prevent degradation.
Q3: What analytical techniques are most suitable for detecting impurities and variations between batches?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main compound and detecting non-volatile impurities.
-
Mass Spectrometry (MS): Used for identifying the molecular weight of the compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the overall structure of the molecule.
Troubleshooting Guides
Issue 1: Inconsistent Purity Profile by HPLC Across Batches
Question: My HPLC analysis shows different impurity profiles for two batches of this compound that were synthesized using the same protocol. What could be the cause?
Answer: Several factors could contribute to this discrepancy. Follow this troubleshooting workflow to identify the root cause:
Caption: Troubleshooting workflow for inconsistent HPLC profiles.
Issue 2: Variable Yields in Synthesis
Question: I am experiencing significant variations in the final yield of this compound between different synthesis runs. How can I troubleshoot this?
Answer: Yield variability often points to inconsistencies in reaction completion or material loss during work-up. Consider the following:
-
Reaction Monitoring: Implement in-process controls (e.g., TLC or HPLC) to ensure the reaction goes to completion consistently.
-
Reagent Stoichiometry: Carefully re-verify the molar equivalents of all reagents. Inaccuracies in weighing can lead to significant yield differences.
-
Purification Losses: Evaluate your purification method. If using column chromatography, ensure consistent stationary phase packing and solvent composition. For crystallization, monitor for product loss in the mother liquor.
Data Presentation
Table 1: Potential Impurities and Analytical Detection Methods
| Impurity Type | Potential Source | Recommended Analytical Method |
| Unreacted Starting Materials | Incomplete reaction | HPLC, ¹H NMR |
| Reaction Intermediates | Incomplete reaction, inefficient purification | HPLC, LC-MS |
| Byproducts | Side reactions due to temperature fluctuations or impurities in reagents | LC-MS, ¹H NMR |
| Residual Solvents | Inefficient drying during final product isolation | Gas Chromatography (GC), ¹H NMR |
| Degradation Products | Improper storage conditions (exposure to light, heat, or moisture) | HPLC, LC-MS |
Table 2: Typical Analytical Specifications for a Pharmaceutical Intermediate
| Test | Specification |
| Appearance | White to off-white solid |
| Identity (by ¹H NMR) | Conforms to structure |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity (by HPLC) | ≤ 0.5% |
| Total Impurities (by HPLC) | ≤ 1.5% |
| Residual Solvents (by GC) | Meets ICH Q3C limits |
| Water Content (by Karl Fischer) | ≤ 0.5% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 221 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: 5-10 mg/mL
-
Spectrometer: 400 MHz or higher
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
-
Analysis: Integrate all peaks and compare the chemical shifts and coupling constants to a reference spectrum. Check for the presence of impurity peaks.
Protocol 3: Mass Spectrometry (MS) for Identity Confirmation
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) directly into the mass spectrometer.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound and any potential impurities.
Mandatory Visualizations
Signaling Pathway Diagram
Denaverine acts as a phosphodiesterase (PDE) inhibitor.[3] Inconsistent purity of a Denaverine analog could lead to variable biological effects by impacting downstream signaling.
Caption: Hypothetical signaling pathway of a Denaverine analog.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Dedimethyldeamino)deethyl Denaverine.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the production of this compound.
Problem 1: Low Yield During Scale-Up from Lab to Pilot Plant
Question: We successfully synthesized this compound at the gram scale with an 85% yield. However, upon scaling to a 1 kg batch in the pilot plant, the yield dropped to 45%. What are the potential causes and how can we troubleshoot this?
Answer: A significant drop in yield during scale-up is a common challenge in pharmaceutical manufacturing.[1] Several factors could be contributing to this issue. Here is a step-by-step guide to investigate and resolve the problem:
Possible Causes & Troubleshooting Steps:
-
Mass and Heat Transfer Limitations: Reactions that are fast and exothermic on a small scale can become difficult to control in larger reactors.[2]
-
Troubleshooting:
-
Review Mixing Efficiency: Ensure the pilot plant reactor's mixing is adequate for the reaction volume. Dead zones in the reactor can lead to localized overheating or poor reagent distribution.
-
Optimize Temperature Control: Monitor the internal reaction temperature closely. Implement a more gradual addition of reagents to better manage any exotherms.
-
Solvent Considerations: A higher dilution might be necessary to improve heat dissipation, though this can impact throughput.
-
-
-
Changes in Reagent Addition and Reaction Time: The rate of reagent addition and the overall reaction time often need to be adjusted during scale-up.
-
Troubleshooting:
-
Addition Rate: Experiment with slower, controlled addition of key reagents in the pilot-scale setup.
-
Reaction Time: Reactions may require longer times to reach completion at a larger scale.[3] Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, UPLC) to determine the optimal reaction time.
-
-
-
Quality of Starting Materials: The quality and specifications of raw materials can vary between suppliers or even batches, which can significantly impact the reaction outcome.[4]
-
Troubleshooting:
-
Certificate of Analysis (CoA) Review: Compare the CoA of the raw materials used in the lab-scale synthesis with those used in the pilot plant. Pay close attention to impurity profiles.
-
Small-Scale Test: Run a lab-scale reaction using the same batch of raw materials as the pilot plant to confirm if the issue is material-related.
-
-
Problem 2: Formation of an Emulsion During Aqueous Workup
Question: During the liquid-liquid extraction step to isolate the crude this compound, a persistent emulsion has formed, making phase separation impossible. How can we break this emulsion?
Answer: Emulsion formation is a frequent issue in workups, especially when scaling up.[5] Here are several techniques to address this problem:
Methods to Break Emulsions:
-
Addition of Brine: Add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change in pH: If your target molecule is stable, a slight adjustment of the aqueous phase's pH can sometimes disrupt the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes break the emulsion by physically disrupting the droplets.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can alter the interfacial tension and break the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with very gentle swirling can lead to phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Denaverine synthesis, and how can they be controlled?
A1: Based on available data for Denaverine, a related compound, several process-related impurities can arise. These are often analogues or degradation products. For this compound, you should be vigilant for:
-
Starting Material Carryover: Unreacted starting materials are a common source of impurities.
-
By-products from Side Reactions: Incomplete reactions or side reactions can generate structurally related impurities.
-
Degradation Products: The product may degrade under certain conditions (e.g., high temperature, presence of acid or base).
Known Denaverine Impurities:
| Impurity Name | CAS Number | Molecular Formula |
| 2-(2-ethylbutoxy)-2,2-diphenylacetic acid | 2594-45-8 | C20H24O3 |
| 2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | 968-46-7 | C18H21NO3 |
Data sourced from commercially available Denaverine impurity standards.[6][7][8]
Control Strategy:
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry to minimize side reactions.
-
Purification: Develop a robust purification method, such as crystallization or chromatography, to effectively remove identified impurities.
-
Forced Degradation Studies: Conduct studies to understand the degradation pathways of your molecule and establish appropriate storage and handling conditions.
Q2: Are there any specific safety precautions for handling reagents during the scale-up of this compound synthesis?
A2: Yes, scaling up a chemical synthesis introduces new safety challenges. Always consult the Safety Data Sheet (SDS) for all reagents. Key considerations include:
-
Exothermic Reactions: As mentioned, heat management is critical. Ensure the reactor has an adequate cooling capacity.
-
Powder Handling: Large-scale handling of powders can create dust, which may be an inhalation hazard or even explosive. Use appropriate containment solutions like glove boxes or ventilated enclosures.[9]
-
Solvent Handling: Larger volumes of flammable solvents increase fire risk. Ensure proper grounding of equipment and use of explosion-proof electricals.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses, and lab coats. For larger scale operations, respiratory protection may be necessary.
Q3: How do we ensure batch-to-batch reproducibility when scaling up production?
A3: Ensuring reproducibility is a cornerstone of pharmaceutical manufacturing and is crucial for regulatory compliance.[1][10]
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for every step of the manufacturing process. These should be strictly followed for every batch.
-
Process Analytical Technology (PAT): Implement in-process controls and monitoring to ensure the reaction is proceeding as expected. This allows for real-time adjustments.
-
Equipment Validation: Ensure that all equipment is properly calibrated and validated to perform as expected.
-
Raw Material Control: Maintain tight control over the quality of starting materials.[4]
Experimental Protocols & Visualizations
Protocol: Final Step and Workup of this compound
This protocol outlines the final synthetic step and subsequent workup for the production of this compound.
-
Reaction Setup:
-
The reactor is charged with the penultimate intermediate and the appropriate solvent.
-
The mixture is cooled to 0-5 °C.
-
-
Reagent Addition:
-
The final reagent is added portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
-
Reaction Monitoring:
-
The reaction is stirred at 0-5 °C and monitored by HPLC until the starting material is consumed (typically 4-6 hours).
-
-
Quenching:
-
The reaction is slowly quenched by the addition of a saturated aqueous solution of sodium bicarbonate. Caution: This may cause gas evolution.[5]
-
-
Workup:
-
The layers are separated. The aqueous layer is extracted twice with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Isolation:
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified by crystallization or chromatography.
-
Diagrams
Caption: Experimental workflow for the final step of synthesis.
Caption: Troubleshooting logic for addressing low yield issues.
Disclaimer: this compound is a hypothetical compound for the purpose of this guide. The information provided is based on general principles of chemical synthesis and pharmaceutical development.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Denaverine Impurity 1 - Protheragen [protheragen.ai]
- 7. Denaverine Impurity 1; Pargeverine Impurity 1 - Protheragen [protheragen.ai]
- 8. Denaverine Impurity 1 | CAS No- 2594-45-8 | Simson Pharma Limited [simsonpharma.com]
- 9. What to remember when scaling up pharmaceutical manufacturing [pharmaceutical-technology.com]
- 10. Scale-Up → Challenges within Scale-Up | Developing Medicines [drugdevelopment.web.unc.edu]
Validation & Comparative
An objective comparison of the pharmacological profiles of Denaverine and its putative active metabolites, 2-(Methylamino)ethyl (2-ethylbutoxy)diphenylacetate (N-Desmethyl Denaverine) and 2-(Amino)ethyl (2-ethylbutoxy)diphenylacetate (N,N-Didesmethyl Denaverine), based on established metabolic pathways and structure-activity relationships.
This guide provides a comparative overview of the antispasmodic agent Denaverine and its N-demethylated metabolites. Due to the limited availability of direct comparative experimental data for 2-(Dedimethyldeamino)deethyl Denaverine, this document focuses on the more plausible and documented N-desmethyl and N,N-didesmethyl metabolites of Denaverine. The comparison is constructed based on the known metabolic fate of Denaverine and general principles of structure-activity relationships for antispasmodic and anticholinergic drugs.
Chemical Structures and Properties
Denaverine is a tertiary amine characterized by a bulky diphenylacetate core, a flexible 2-ethylbutoxy side chain, and a 2-(dimethylamino)ethyl ester group. The N-demethylated metabolites, N-Desmethyl Denaverine and N,N-Didesmethyl Denaverine, are formed through the sequential removal of methyl groups from the terminal amino group, a common metabolic pathway for tertiary amines mediated by cytochrome P450 enzymes.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Denaverine | [Insert Chemical Structure of Denaverine] | C₂₄H₃₃NO₃ | 383.53 |
| N-Desmethyl Denaverine | [Insert Chemical Structure of N-Desmethyl Denaverine] | C₂₃H₃₁NO₃ | 369.50 |
| N,N-Didesmethyl Denaverine | [Insert Chemical Structure of N,N-Didesmethyl Denaverine] | C₂₂H₂₉NO₃ | 355.47 |
Pharmacological Profile: A Comparative Overview
Denaverine exerts its antispasmodic effects through a dual mechanism: inhibition of phosphodiesterase (PDE) enzymes and anticholinergic activity at muscarinic receptors. The N-demethylation of Denaverine is expected to modulate these activities.
Antispasmodic Activity
Phosphodiesterase Inhibition
The phosphodiesterase inhibitory activity of Denaverine is primarily associated with its bulky diphenylacetate and 2-ethylbutoxy moieties. Since the N-demethylation occurs at the terminal amino group, which is spatially distant from the core structure responsible for PDE inhibition, it is hypothesized that the N-desmethyl and N,N-didesmethyl metabolites may retain significant PDE inhibitory activity.
Receptor Binding Affinity
The affinity of Denaverine and its metabolites for muscarinic receptors is a key determinant of their anticholinergic effects. It is anticipated that the N,N-dimethylamino group of Denaverine contributes significantly to its binding affinity. Removal of one or both methyl groups would likely alter the binding kinetics and affinity for different muscarinic receptor subtypes.
Table 1: Postulated Comparative Pharmacological Properties
| Parameter | Denaverine | N-Desmethyl Denaverine | N,N-Didesmethyl Denaverine |
| Antispasmodic Potency | High | Moderate to High | Moderate |
| PDE Inhibition | Significant | Likely Retained | Likely Retained |
| Muscarinic Receptor Affinity | High | Moderate to High | Moderate |
| Selectivity | Non-selective | Potentially Altered | Potentially Altered |
Note: The data in this table is inferred from general structure-activity relationships and requires confirmation through direct experimental testing.
Experimental Protocols
To empirically determine the comparative pharmacological profiles of Denaverine and its metabolites, the following experimental protocols are recommended:
In Vitro Antispasmodic Activity Assay
The antispasmodic activity can be evaluated using an isolated organ bath preparation, such as guinea pig ileum or rat colon.
-
Tissue Preparation: Freshly isolated smooth muscle tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).
-
Induction of Contraction: Smooth muscle contractions are induced by a spasmogen, such as acetylcholine, histamine, or potassium chloride.
-
Compound Administration: Cumulative concentrations of Denaverine, N-Desmethyl Denaverine, and N,N-Didesmethyl Denaverine are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured isometrically using a force-displacement transducer. The concentration-response curves are plotted, and the EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity against various PDE isozymes can be determined using commercially available assay kits.
-
Enzyme Reaction: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compounds (Denaverine and its metabolites).
-
Quantification of Product: The amount of the product (AMP or GMP) formed is quantified using a detection reagent, often involving a coupled enzymatic reaction that generates a colorimetric, fluorescent, or luminescent signal.
-
Calculation of IC₅₀: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from the concentration-inhibition curves.
Muscarinic Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of compounds for muscarinic receptors.
-
Membrane Preparation: Cell membranes expressing specific muscarinic receptor subtypes (M₁, M₂, M₃, etc.) are prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compounds.
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
-
Determination of Ki: The inhibition constant (Ki), which represents the affinity of the compound for the receptor, is calculated from the IC₅₀ values obtained from the competition binding curves.
Visualizing the Metabolic Pathway and Experimental Workflow
Conclusion
While Denaverine is a well-characterized antispasmodic agent, the pharmacological profiles of its N-demethylated metabolites have not been extensively studied and compared directly. Based on established metabolic pathways and structure-activity relationships, it is plausible that N-Desmethyl Denaverine and N,N-Didesmethyl Denaverine retain some of the pharmacological activity of the parent compound, although with potentially altered potency and selectivity. Further experimental investigation using the outlined protocols is necessary to provide a definitive quantitative comparison and to fully understand the contribution of these metabolites to the overall therapeutic and potential side-effect profile of Denaverine. This information would be invaluable for researchers and professionals involved in drug development and pharmacology.
This guide provides a comparative validation of the hypothesized biological activity of 2-(Dedimethyldeamino)deethyl Denaverine against its parent compound, Denaverine. Due to the novel nature of this compound, direct experimental data is not available in current literature. Therefore, this comparison is based on the established profile of Denaverine and predictive analysis based on structure-activity relationships.
Introduction to Denaverine
Denaverine is a well-established antispasmodic drug utilized in both human and veterinary medicine.[1][2][3] It is classified as a neurotropic-musculotropic spasmolytic agent, effective in treating smooth muscle spasms of the gastrointestinal and urogenital tracts.[4][5] A primary application is as a muscle relaxant for the myometrium to ease parturition.[1][6][7]
The mechanism of action for Denaverine is twofold: it acts as a phosphodiesterase (PDE) inhibitor and exhibits anticholinergic effects.[1] This dual action leads to the relaxation of smooth muscle tissues. The chemical structure of Denaverine is 2-(Dimethylamino)ethyl (2-ethylbutoxy)diphenylacetate.[1][8]
Structural Comparison: Denaverine vs. This compound
The proposed analog, this compound, implies two key structural modifications from the parent Denaverine molecule:
-
Dedimethyldeamino : The terminal dimethylamino group (-N(CH3)2) is replaced with a primary amino group (-NH2).
-
Deethyl : The 2-ethylbutoxy group (-OCH2CH(CH2CH3)2) is simplified, likely to a butoxy group or a related shorter alkyl chain.
These changes are significant and would be expected to alter the compound's physicochemical properties, such as polarity and steric hindrance, which in turn would affect its pharmacokinetics and pharmacodynamics.
Comparative Biological Activity
The following table summarizes the known biological activity of Denaverine and the predicted activity of its derivative.
| Parameter | Denaverine | This compound (Predicted) | Rationale for Prediction |
| Primary Activity | Antispasmodic, Smooth Muscle Relaxant[1][2] | Likely retained antispasmodic activity, but potency may vary. | The core diphenylacetate pharmacophore responsible for spasmolytic action is retained. |
| Mechanism of Action | Phosphodiesterase Inhibitor, Anticholinergic[1] | PDE inhibition likely maintained. Anticholinergic activity may be significantly reduced. | The tertiary amine in Denaverine is crucial for its anticholinergic properties. Conversion to a primary amine would likely decrease binding affinity for muscarinic receptors. |
| Metabolism | Undergoes N-demethylation and ester cleavage.[5] | Altered metabolic profile. The primary amine is a substrate for different metabolic enzymes (e.g., MAO). | The absence of N-methyl groups prevents N-demethylation. The change in the ester side chain could affect the rate of hydrolysis by esterases. |
| Bioavailability | Oral bioavailability is approximately 37% due to first-pass metabolism. | Potentially higher or lower oral bioavailability. | Increased polarity from the primary amine may decrease passive diffusion across the gut wall, but reduced first-pass metabolism (no N-demethylation) could increase it. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the established signaling pathway for Denaverine's antispasmodic action and a standard experimental workflow for its validation.
Caption: Signaling pathway of Denaverine's dual-action spasmolytic effect.
Caption: Experimental workflow for in vitro validation of antispasmodic activity.
Experimental Protocols
The validation of antispasmodic activity for a novel compound like this compound would typically involve an in vitro isolated tissue assay.
Objective: To determine and compare the concentration-dependent inhibitory effect of Denaverine and its analog on smooth muscle contractions.
Materials:
-
Isolated tissue: Guinea pig ileum is a standard model.[9][10]
-
Organ bath apparatus with an isotonic transducer and kymograph or data acquisition system.
-
Tyrode's physiological salt solution.
-
Spasmogen: Acetylcholine (ACh) or Histamine.
-
Test compounds: Denaverine hydrochloride, this compound.
-
Standard antagonist (for comparison): Atropine.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum (2-3 cm) is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram. The bath solution is changed every 15 minutes.
-
Spasmogen Response: A sub-maximal concentration of acetylcholine is added to the bath to induce a stable contraction. This provides a baseline response.
-
Inhibitory Concentration-Response: The tissue is washed, and after it returns to baseline, it is pre-incubated with a specific concentration of the test compound (Denaverine or its analog) for a set period (e.g., 5 minutes).
-
The same sub-maximal concentration of acetylcholine is then re-introduced, and the resulting contraction is recorded.
-
This process is repeated with increasing concentrations of the test compound to generate a dose-response curve.
-
Data Analysis: The percentage inhibition of the acetylcholine-induced contraction is calculated for each concentration of the test compound. The EC50 value (the concentration of the drug that produces 50% of the maximal inhibitory effect) is determined and compared between compounds. A lower EC50 value indicates higher potency.
Conclusion
While Denaverine is an effective spasmolytic through a dual mechanism of PDE inhibition and anticholinergic action, its derivative, this compound, is predicted to have a modified activity profile. The core antispasmodic activity is likely to be retained. However, the structural changes, particularly the conversion of the tertiary amine to a primary amine, are expected to significantly reduce its anticholinergic effects. This could result in a more selective PDE inhibitor with a different side-effect profile. Furthermore, its metabolism and bioavailability will likely be altered. Empirical validation via the described in vitro protocols is essential to confirm these hypotheses and quantify the precise biological activity of this novel compound.
References
- 1. Denaverine - Wikipedia [en.wikipedia.org]
- 2. cphi-online.com [cphi-online.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Denaverine hydrochloride and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antispasmodic compounds of the dry extract obtained from Hedera helix - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of phosphodiesterase (PDE) inhibitors is crucial for researchers and drug development professionals. While the query for "2-(Dedimethyldeamino)deethyl Denaverine" did not yield specific quantitative data for direct comparison, this guide provides a framework for evaluating PDE inhibitors by comparing well-characterized examples from different families. Denaverine, a known spasmolytic, is reported to act as a phosphodiesterase inhibitor, similar to papaverine. Its N-monodemethyl metabolite, "this compound," is a likely consequence of its metabolism. However, the specific inhibitory concentrations (e.g., IC50 values) and selectivity profiles for Denaverine and its derivatives are not available in publicly accessible scientific literature. Therefore, this guide will focus on representative inhibitors of PDE families 3, 4, and 5—Milrinone, Roflumilast, and Sildenafil, respectively—to illustrate a comparative approach.
Data Presentation: A Comparative Overview of PDE Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Milrinone, Roflumilast, and Sildenafil against a panel of phosphodiesterase isoenzymes. Lower IC50 values indicate greater potency. The selectivity of a compound is determined by comparing its IC50 value for its target isoenzyme to its IC50 values for other isoenzymes.
| Phosphodiesterase Isoenzyme | Milrinone (PDE3 Inhibitor) IC50 (µM) | Roflumilast (PDE4 Inhibitor) IC50 (nM) | Sildenafil (PDE5 Inhibitor) IC50 (nM) |
| PDE1 | >100 | >10000 | 180[1] |
| PDE2 | >300 | >10000 | >1000 |
| PDE3 | 0.42 [2] | >10000 | >1000 |
| PDE4 | 17.5 | 0.2-4.3 [3] | >1000 |
| PDE5 | 49.1 | >10000 | 3.4-5.22 [1][4] |
| PDE6 | - | >10000 | 11[1] |
| PDE7 | 58.3 | >10000 | - |
| PDE11 | - | >10000 | - |
Experimental Protocols: Determining Phosphodiesterase Inhibition
The determination of a compound's PDE inhibitory activity is commonly performed using in vitro enzymatic assays. Two widely used methods are the Scintillation Proximity Assay (SPA) and the Fluorescence Polarization (FP) assay.
Scintillation Proximity Assay (SPA) for PDE Activity
The SPA is a radioimmunoassay that measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding monophosphate by a PDE enzyme.
Principle: The assay utilizes scintillant-impregnated beads that are coated with a material capable of binding the radiolabeled monophosphate product, but not the cyclic nucleotide substrate. When a radiolabeled monophosphate binds to the bead, it comes into close enough proximity to the scintillant to excite it, resulting in the emission of light that can be quantified.
Methodology:
-
Reaction Setup: The PDE enzyme is incubated with the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP) in a suitable buffer system, in the presence and absence of the test inhibitor at various concentrations.
-
Enzymatic Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is terminated, and the SPA beads are added. The mixture is incubated to allow for the binding of the [3H]-monophosphate product to the beads.
-
Signal Quantification: The light emitted from the beads is measured using a scintillation counter. The amount of light is proportional to the amount of product formed and thus reflects the PDE activity.
-
Data Analysis: The inhibitory effect of the test compound is determined by comparing the signal in its presence to the signal in its absence. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescence Polarization (FP) Assay for PDE Activity
The FP assay is a non-radioactive method that measures the change in the polarization of fluorescently labeled substrate upon enzymatic cleavage.
Principle: This assay uses a fluorescently labeled cyclic nucleotide as the substrate. In its intact, cyclic form, the small fluorescent substrate tumbles rapidly in solution, leading to a low fluorescence polarization value when excited with polarized light. When the PDE enzyme hydrolyzes the substrate to its linear monophosphate form, it can be captured by a specific binding protein. The resulting larger complex tumbles much more slowly in solution, leading to an increase in the fluorescence polarization value.
Methodology:
-
Reaction Setup: The PDE enzyme is incubated with the fluorescently labeled substrate in a reaction buffer, with and without the test inhibitor at varying concentrations.
-
Enzymatic Reaction: The mixture is incubated to allow the enzymatic reaction to proceed.
-
Detection: A binding agent that specifically recognizes the fluorescently labeled monophosphate product is added to the reaction.
-
Signal Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: An increase in fluorescence polarization corresponds to higher enzyme activity. The inhibitory effect of the compound is measured by the reduction in the fluorescence polarization signal. IC50 values are then determined from the dose-response curves.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: General signaling pathway of cAMP/cGMP and the role of phosphodiesterase inhibitors.
Caption: A generalized experimental workflow for a phosphodiesterase inhibition assay.
Caption: Classification of selected PDE families and their primary therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roflumilast | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of 2-(Dedimethyldeamino)deethyl Denaverine, a known impurity of the antispasmodic drug Denaverine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document focuses on two prevalent methods: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While direct cross-validation studies for this compound are not extensively available in the public domain, this guide synthesizes information from existing methods for Denaverine and its related compounds to provide a robust comparison. A reference standard for this compound is commercially available, facilitating its identification and quantification.[1][2]
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the analytical task, such as the need for high sensitivity, structural confirmation, or routine quality control.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio, offering high selectivity and sensitivity. |
| Specificity | Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, as it can differentiate compounds with the same retention time but different mass-to-charge ratios. |
| Sensitivity | Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Highly sensitive, often in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.[3][4] |
| Quantification | Reliable and robust for routine quantification in quality control settings.[5] | The gold standard for trace-level quantification and confirmation. |
| Structural Elucidation | Limited to UV spectral data, which is not sufficient for definitive identification of unknown impurities. | Provides molecular weight and fragmentation data, enabling structural elucidation of unknown impurities.[3][4] |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. |
| Typical Application | Routine quality control, purity testing, and content uniformity of the drug substance and product. | Impurity profiling, metabolite identification, and quantification in complex matrices like biological fluids.[3][4] |
Experimental Protocols
While a specific cross-validated protocol for this compound is not available, the following are representative experimental methodologies for Denaverine and its related compounds, which can be adapted and validated for the specific impurity.
Representative HPLC-UV Method for Denaverine and Impurities
This method is based on a validated RP-HPLC method for Denaverine Hydrochloride and can be optimized for the separation of this compound.[5]
-
Chromatographic Conditions:
-
Column: Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 30:70 v/v).[5] The gradient can be optimized to ensure separation of the impurity from the main peak.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 263 nm, as used for a similar compound, mebeverine).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Denaverine drug substance or product in the mobile phase to a known concentration.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on Denaverine to generate degradation products, including potentially this compound, to confirm the stability-indicating nature of the method.[6][7][8][9][10]
-
Representative LC-MS/MS Method for Denaverine and Related Compounds
This method is adapted from a validated LC-MS/MS method for the determination of Denaverine and its metabolites in urine.[3][4]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the target impurity and the parent drug.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and Denaverine by infusing a standard solution of the compounds into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimized for maximum sensitivity for each analyte.
-
-
Sample Preparation:
-
For drug substance or product, dissolve in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the appropriate concentration range for the instrument.
-
For biological matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) would be necessary to remove interferences.[3][4]
-
Visualization of Analytical Workflows
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The selection of the most appropriate method will be dictated by the specific analytical needs. For routine quality control and quantification where sensitivity is not a major concern, a validated HPLC-UV method offers a cost-effective and robust solution. For impurity profiling, trace-level quantification, and structural confirmation, particularly in complex matrices or during early-stage drug development, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. A thorough method validation according to ICH guidelines is essential for any chosen method to ensure reliable and accurate results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Denaverine Impurity 1 | CAS No- 2594-45-8 | Simson Pharma Limited [simsonpharma.com]
- 3. Determination of denaverine and its metabolites in urine samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a drug candidate is paramount. This guide provides a comparative analysis to confirm the likely molecular target of 2-(Dedimethyldeamino)deethyl Denaverine, a derivative of the known antispasmodic agent, Denaverine. While direct experimental data for this specific derivative is not publicly available, by examining the parent compound and established structure-activity relationships, we can infer its probable mechanism of action.
Denaverine is recognized as a phosphodiesterase (PDE) inhibitor with additional anticholinergic effects.[1] This dual activity is central to its function as a smooth muscle relaxant. The structural modifications in this compound—specifically the removal of two methyl groups from the terminal amine and an ethyl group from the ester side chain—would logically modulate its affinity and selectivity for its molecular targets.
Comparative Analysis of Potential Molecular Targets
Based on the known pharmacology of Denaverine, the primary molecular targets for this compound are likely to be phosphodiesterases and muscarinic acetylcholine receptors.
Phosphodiesterase Inhibition:
Denaverine's classification as a papaverine-like spasmolytic suggests it inhibits phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in smooth muscle relaxation. The structural integrity of the core benzilate-like scaffold in this compound suggests that it would retain the ability to interact with the active site of phosphodiesterases. The alterations on the side chains may influence its selectivity towards different PDE isoforms.
Anticholinergic Activity:
The anticholinergic effects of Denaverine point to its interaction with muscarinic acetylcholine receptors. Many anticholinergic drugs are esters of a bulky acid and an amino alcohol. Denaverine fits this structural motif. The tertiary amine in Denaverine is likely protonated at physiological pH, allowing it to interact with the anionic site of the muscarinic receptor. The dediméthylamino and deethyl modifications in the derivative would alter the steric bulk and basicity of the amine, which could in turn affect its binding affinity for different muscarinic receptor subtypes (M1-M5).
Hypothetical Comparison of Binding Affinities and Potencies
Without direct experimental data, we can hypothesize the potential impact of the structural changes on the activity of this compound compared to its parent compound.
| Compound | Target | Predicted Affinity | Predicted Potency | Rationale for Prediction |
| Denaverine | Phosphodiesterases | Baseline | Baseline | Known PDE inhibitor. |
| This compound | Phosphodiesterases | Potentially altered | Potentially altered | Removal of ethyl group may affect interaction with hydrophobic pockets in the active site. |
| Denaverine | Muscarinic Receptors | Baseline | Baseline | Known anticholinergic effects. |
| This compound | Muscarinic Receptors | Potentially altered | Potentially altered | Dediméthylamino group changes steric hindrance and basicity, affecting interaction with the receptor's binding site. |
Experimental Protocols for Target Confirmation
To empirically determine the molecular target of this compound, the following experimental protocols are recommended:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of this compound for a panel of phosphodiesterase isoforms and muscarinic receptor subtypes.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors or purified PDE enzymes.
-
Incubate the membranes/enzymes with a known radiolabeled ligand (e.g., [³H]-rolipram for PDE4, [³H]-QNB for muscarinic receptors) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values obtained from competitive binding curves.
-
2. Functional Assays:
-
Objective: To assess the functional activity of this compound as an inhibitor of PDE activity or as an antagonist of muscarinic receptor signaling.
-
Methodology for PDE Inhibition:
-
Use a commercially available PDE assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay).
-
Incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound.
-
Measure the amount of remaining substrate or the product formed to determine the enzyme activity.
-
Calculate the IC50 value for the inhibition of each PDE isoform.
-
-
Methodology for Muscarinic Receptor Antagonism:
-
Use a cell line expressing a specific muscarinic receptor subtype (e.g., CHO-M1 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence and absence of the test compound.
-
Measure the changes in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the ability of the test compound to block the agonist-induced calcium response and calculate its pA2 value (a measure of antagonist potency).
-
Visualizing the Signaling Pathways
To illustrate the potential mechanisms of action, the following diagrams depict the signaling pathways affected by phosphodiesterase inhibition and muscarinic receptor antagonism.
Caption: Putative signaling pathway of this compound via phosphodiesterase inhibition.
Caption: Postulated mechanism of this compound as a muscarinic receptor antagonist.
Experimental Workflow
The logical progression of experiments to confirm the molecular target is outlined below.
Caption: Recommended experimental workflow for molecular target confirmation.
References
This guide provides an objective comparison of Denaverine's performance profile with alternative smooth muscle relaxants, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Smooth Muscle Relaxant Performance
Denaverine is an antispasmodic drug that functions as a smooth muscle relaxant.[2][3] Its mechanism of action is reported to be twofold: inhibition of phosphodiesterase (PDE) enzymes, similar to papaverine, and anticholinergic effects.[2] This dual action leads to the relaxation of smooth muscles, particularly in the urogenital and gastrointestinal tracts.[2]
For a comprehensive comparison, we will evaluate Denaverine against other well-characterized smooth muscle relaxants: Papaverine and Drotaverine as fellow PDE inhibitors, and Atropine as a classic anticholinergic agent.
Table 1: Quantitative Comparison of In Vitro Potency
| Compound | Primary Mechanism(s) | Target | Assay | Potency (IC50/EC50/Ki) | Tissue/System |
| Denaverine | PDE Inhibition, Anticholinergic | PDE, Muscarinic Receptors | - | Data not available | - |
| Papaverine | Non-selective PDE Inhibition | PDE enzymes | Inhibition of KCL-induced contraction | ~30 µM (partial inhibition) | Ileal smooth muscle[4] |
| Inhibition of phenylephrine-induced contraction | More potent than on KCL-induced contraction | Aorta[4] | |||
| Inhibition of Ca++ current | 1-100 µM (concentration-dependent) | Guinea pig tracheal smooth muscle cells[5] | |||
| Drotaverine | Selective PDE4 Inhibition, L-type Ca2+ channel blocking | PDE4, L-type Ca2+ channels | Relaxation of pre-contracted trachea | More potent than theophylline | Guinea pig trachea[6] |
| Atropine | Muscarinic Receptor Antagonist | M1, M2, M3, M4, M5 Muscarinic Receptors | Radioligand binding (Ki) | M1: 1.27 nM, M2: 3.24 nM, M3: 2.21 nM, M4: 0.77 nM, M5: 2.84 nM | Human muscarinic receptor subtypes[7] |
| Radioligand binding (IC50) | M1: 2.22 nM, M2: 4.32 nM, M3: 4.16 nM, M4: 2.38 nM, M5: 3.39 nM | Human muscarinic receptor subtypes[7] | |||
| Inhibition of Acetylcholine-induced contraction (pKB) | 9.67 | Human umbilical vein[8] |
Experimental Protocols
Isolated Organ Bath Assay for Smooth Muscle Contraction
This protocol outlines a standard method for assessing the contractile and relaxant properties of compounds on isolated smooth muscle tissue.[9]
a. Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rat, guinea pig) according to institutionally approved protocols.
-
Dissect the desired smooth muscle tissue (e.g., aorta, ileum, trachea) and place it in a physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution, aerated with 95% O2 / 5% CO2.
-
Clean the tissue of any adhering connective or fatty tissues and prepare it in the appropriate orientation (e.g., rings for blood vessels, strips for intestinal muscle).
b. Experimental Setup:
-
Mount the tissue in an isolated tissue bath chamber filled with PSS, maintained at 37°C and continuously aerated.[9]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.
c. Measurement of Relaxation:
-
Induce a stable contraction in the smooth muscle tissue using a contracting agent (agonist), such as phenylephrine for vascular tissue or carbachol for intestinal muscle.
-
Once a plateau in contraction is reached, cumulatively add the test compound (e.g., Denaverine, Papaverine, Drotaverine, Atropine) in increasing concentrations to the bath.
-
Record the resulting relaxation as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of PDE enzymes, which are responsible for the degradation of cyclic nucleotides (cAMP and cGMP).
a. Enzyme and Substrate Preparation:
-
Obtain or prepare a purified source of the PDE isoenzyme of interest (e.g., PDE4).
-
Prepare a reaction buffer containing the appropriate cofactors (e.g., Mg2+).
-
The substrate for the reaction will be cAMP or cGMP.
b. Assay Procedure:
-
In a multi-well plate, add the PDE enzyme, the reaction buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Terminate the reaction.
-
Quantify the amount of hydrolyzed substrate (e.g., AMP or GMP) or the remaining unhydrolyzed substrate. This can be done using various detection methods, including fluorescence-based assays or chromatography.
c. Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the inhibitor concentration against the percentage of inhibition to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Muscarinic Receptor Binding Assay
This protocol is used to determine the affinity of a compound for muscarinic acetylcholine receptors.
a. Membrane Preparation:
-
Homogenize a tissue source rich in muscarinic receptors (e.g., brain cortex, smooth muscle tissue) or use cultured cells expressing specific muscarinic receptor subtypes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times in a suitable buffer to remove endogenous substances.
b. Binding Assay:
-
In a multi-well plate, incubate the prepared membranes with a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]N-methylscopolamine).
-
Add the unlabeled test compound (e.g., Denaverine, Atropine) at various concentrations to compete with the radiolabeled ligand for binding to the receptors.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like atropine) from the total binding.
-
Calculate the percentage of inhibition of specific binding at each concentration of the test compound.
-
Plot the concentration of the test compound against the percentage of inhibition to determine the IC50. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denaverine - Wikipedia [en.wikipedia.org]
- 3. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of papaverine inhibition of the voltage-dependent Ca++ current in isolated smooth muscle cells from the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine | Semantic Scholar [semanticscholar.org]
- 9. scialert.net [scialert.net]
Safety Operating Guide
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is essential to conduct a thorough risk assessment. Based on the available data for Denaverine, this compound should be handled with care.
Known Hazards of the Parent Compound (Denaverine):
-
Harmful if in contact with skin or if inhaled.[1]
-
May cause an allergic skin reaction.
Required Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times during handling and disposal:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure 2-(Dedimethyldeamino)deethyl Denaverine and contaminated materials.
1. Segregation of Waste:
-
Properly segregate waste at the point of generation.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Preparing for Disposal:
-
For pure compound (unused or expired):
-
Keep the compound in its original, clearly labeled container.
-
If the original container is damaged, transfer the material to a new, compatible, and properly labeled waste container.
-
-
For contaminated labware (e.g., glassware, pipette tips):
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous waste.
-
Place disposable contaminated items in a designated, leak-proof hazardous waste bag or container.
-
-
For contaminated solutions:
-
Collect all aqueous and solvent solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
3. Labeling Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Harmful").
-
4. Storage of Waste:
-
Store hazardous waste in a designated, secure, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials.
5. Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Disposal must be conducted through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
